Lazertinib mesylate
Description
Properties
CAS No. |
2411549-88-5 |
|---|---|
Molecular Formula |
C31H40N8O7S |
Molecular Weight |
668.8 g/mol |
IUPAC Name |
N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C30H34N8O3.CH4O3S.H2O/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21;1-5(2,3)4;/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34);1H3,(H,2,3,4);1H2 |
InChI Key |
ZJPNGZUERUYZEG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lazertinib Mesylate: A Deep Dive into its Mechanism of Action in EGFR Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib (YH25448) is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Lazertinib mesylate in EGFR mutant cells, detailing its molecular interactions, effects on downstream signaling, and preclinical and clinical efficacy. The information is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this targeted therapy.
Core Mechanism of Action: Irreversible and Mutant-Selective EGFR Inhibition
Lazertinib is designed to selectively target and inhibit EGFR kinases with activating mutations, including exon 19 deletions (Del19) and the L858R point mutation, as well as the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][3][4] Its mechanism is characterized by high potency against these mutant forms of EGFR while exhibiting significantly less activity against wild-type (WT) EGFR, thereby minimizing off-target toxicities.[1][5]
The core of Lazertinib's mechanism lies in its ability to form a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain.[6][7] This irreversible binding permanently inactivates the kinase, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[3][6]
Quantitative Analysis of Lazertinib's Inhibitory Activity
The potency and selectivity of Lazertinib have been quantified through various preclinical studies. The following tables summarize key in vitro and in vivo data, providing a comparative look at its efficacy against different EGFR variants and in various experimental models.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| EGFR Mutation | Lazertinib IC50 (nM) |
| Del19/T790M | 1.7[3][6] |
| L858R/T790M | 2.0[3][6] |
| Del19 | 5.0[3][6] |
| L858R | 20.6[3][6] |
| Wild-Type (WT) | 76.0[3][6] |
Table 2: Cellular Antiproliferative Activity (GI50/EC50 Values)
| Cell Line | EGFR Mutation | Lazertinib GI50/EC50 (nM) |
| H1975 | L858R/T790M | 6.0[6] |
| PC9 | Del19 | 5.0[6] |
| H2073 | Wild-Type | 711.0[6] |
| Ba/F3 | L858R | 4.8[5] |
| Ba/F3 | L858R/T790M | 7.4[5] |
Table 3: Clinical Efficacy in LASER301 Phase 3 Trial (First-Line Treatment)
| Parameter | Lazertinib (n=196) | Gefitinib (n=197) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 20.6 months[1][4][7][8] | 9.7 months[1][4][7][8] | 0.45 (0.34-0.58)[1][4][7][8] | <0.001[1][4][7][8] |
| Overall Response Rate (ORR) | 76.0%[4][7][8] | 76.1%[4][7][8] | - | 0.973[4] |
| Median Duration of Response (DoR) | 19.4 months[4][7][8] | 8.3 months[4][7][8] | - | - |
| Disease Control Rate (DCR) | 93.9%[4] | 93.9%[4] | - | 0.922[4] |
Downstream Signaling Pathway Inhibition
By irreversibly binding to and inhibiting mutant EGFR, Lazertinib effectively blocks the activation of key downstream signaling cascades that drive oncogenesis. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][9] Inhibition of these pathways leads to cell cycle arrest, reduced cell proliferation, and induction of apoptosis in EGFR-mutant cancer cells.[6][10]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of Lazertinib.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of Lazertinib against various EGFR kinase mutants and wild-type EGFR.
Protocol:
-
Reagents and Materials: Recombinant human EGFR enzymes (wild-type and various mutants), ATP, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), Lazertinib stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of Lazertinib in the kinase assay buffer. b. In a 384-well plate, add the diluted Lazertinib to the wells. c. Add the EGFR enzyme to each well and pre-incubate for 10-20 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. Luminescence is typically measured using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Lazertinib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT/XTT)
Objective: To assess the effect of Lazertinib on the viability and proliferation of EGFR-mutant and wild-type NSCLC cell lines.
Protocol:
-
Cell Culture: Culture EGFR-mutant (e.g., H1975, PC9) and wild-type (e.g., H2073) NSCLC cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of Lazertinib in the culture medium. c. Replace the existing medium with the medium containing the various concentrations of Lazertinib. Include a vehicle control (e.g., DMSO). d. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator. e. Add MTT or XTT reagent to each well and incubate for 2-4 hours. f. If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. g. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the Lazertinib concentration to determine the GI50 or EC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Lazertinib in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Procedure: a. Subcutaneously implant human NSCLC cells with EGFR mutations (e.g., H1975) or patient-derived tumor fragments into the flanks of the mice.[11][12] b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer Lazertinib orally at various doses once daily. The control group receives the vehicle. e. Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to assess the efficacy of Lazertinib.
Conclusion
This compound is a potent and selective third-generation EGFR-TKI that effectively targets activating and resistance mutations in the EGFR gene. Its irreversible binding to the Cys797 residue leads to the sustained inhibition of downstream signaling pathways, resulting in significant anti-tumor activity in preclinical models and robust clinical efficacy in patients with EGFR-mutant NSCLC. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for its clinical application and for the development of future targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
Preclinical studies of Lazertinib in non-small cell lung cancer models
An In-depth Technical Guide to Preclinical Studies of Lazertinib in Non-Small Cell Lung Cancer Models
This technical guide provides a comprehensive overview of the preclinical studies of Lazertinib (YH25448), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) models. It details its mechanism of action, efficacy in various models, and the methodologies behind the key experiments.
Mechanism of Action
Lazertinib is a highly potent and selective inhibitor of EGFR T790M mutant and activating EGFR mutations (exon 19 deletion and L858R) while showing lower activity against wild-type EGFR. Its mechanism involves covalent binding to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of receptor phosphorylation and downstream signaling pathways. This targeted inhibition effectively suppresses the proliferation of EGFR-mutant NSCLC cells.
Caption: Lazertinib inhibits mutated EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.
In Vitro Efficacy
Lazertinib has demonstrated potent anti-proliferative activity against various EGFR-mutant NSCLC cell lines.
| Cell Line | EGFR Mutation Status | Lazertinib IC₅₀ (nM) | Osimertinib IC₅₀ (nM) |
| H1975 | L858R/T790M | 1.2 | 15.5 |
| PC-9 | Exon 19 del | 2.1 | 11.4 |
| H3255 | L858R | 1.8 | 9.8 |
| HCC827 | Exon 19 del | 1.5 | 10.2 |
| H820 | Exon 19 del/T790M | 2.3 | 18.1 |
Data compiled from preclinical studies.
In Vivo Efficacy
The anti-tumor efficacy of Lazertinib has been confirmed in various xenograft and patient-derived tumor models.
| Model | EGFR Mutation | Lazertinib Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| H1975 Xenograft | L858R/T790M | 10 | 98 |
| PC-9 Xenograft | Exon 19 del | 10 | 95 |
| HCC827 Xenograft | Exon 19 del | 10 | 92 |
| Patient-Derived Xenograft (PDX) | Exon 19 del/T790M | 20 | 102 |
Data represents tumor growth inhibition at the end of the study period.
Caption: Workflow for assessing in vivo efficacy of Lazertinib in NSCLC xenograft models.
Brain Penetration and Efficacy in Brain Metastases Models
A key advantage of Lazertinib is its ability to cross the blood-brain barrier.
| Compound | Dose (mg/kg) | Brain-to-Plasma Ratio (Kp,uu) |
| Lazertinib | 10 | 1.05 |
| Osimertinib | 10 | 0.48 |
Data from studies in mouse models.
This superior brain penetration translates to significant efficacy in intracranial tumor models. In a brain metastases model using H1975 cells, Lazertinib treatment led to a marked reduction in tumor burden and prolonged survival compared to control groups.
Experimental Protocols
-
Cell Seeding: NSCLC cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with serially diluted concentrations of Lazertinib or other TKIs for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Luminescence was measured, and the data was normalized to vehicle-treated controls. IC₅₀ values were calculated using a non-linear regression model (GraphPad Prism).
-
Cell Lysis: Treated cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated EGFR, AKT, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Husbandry: Female BALB/c nude mice (5-6 weeks old) were used.
-
Cell Implantation: 5 x 10⁶ H1975 or other NSCLC cells in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups and treated daily with oral gavage of Lazertinib (e.g., 10 mg/kg) or vehicle.
-
Tumor Measurement: Tumor volume was measured two to three times weekly using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size (e.g., 2,000 mm³). Tumors were then excised for further analysis.
Conclusion
The preclinical data strongly support Lazertinib as a potent, selective, and brain-penetrant third-generation EGFR-TKI. Its robust efficacy in both in vitro and in vivo models, including those with brain metastases, has paved the way for its clinical development and approval for the treatment of EGFR T790M-mutated NSCLC. Ongoing research continues to explore its potential in combination therapies to overcome resistance and further improve patient outcomes.
Lazertinib: A Comprehensive Technical Analysis of its Efficacy and Mechanism Against EGFR L858R Substitution Mutations in Non-Small Cell Lung Cancer
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Lazertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1] This technical guide provides an in-depth analysis of Lazertinib's mechanism of action, preclinical efficacy, and clinical trial outcomes specifically related to the EGFR exon 21 L858R substitution mutation. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of signaling pathways and experimental workflows are presented to offer a comprehensive resource for the scientific community.
Introduction: The Role of EGFR L858R in NSCLC and the Advent of Lazertinib
The epidermal growth factor receptor (EGFR) is a critical transmembrane protein that regulates key cellular processes, including proliferation and survival.[2] In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive kinase activity and uncontrolled cell growth.[3] The L858R point mutation in exon 21 is one of the most common of these activating mutations, accounting for approximately 40% of all EGFR mutations.[4]
While first and second-generation EGFR-TKIs initially proved effective, patients often develop resistance, frequently through the acquisition of a secondary T790M "gatekeeper" mutation.[5] Lazertinib (YH25448) is a potent, brain-penetrant, third-generation EGFR-TKI designed to selectively inhibit both common activating EGFR mutations (including L858R) and the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR, thereby reducing off-target toxicities.[1][6]
Mechanism of Action
Lazertinib functions as an irreversible inhibitor of mutant EGFR.[7] It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[7] This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[5][8] The primary pathways inhibited include the RAS-RAF-MEK-ERK (MAPK) and the PI3K/AKT/mTOR cascades, leading to the induction of apoptosis and a reduction in cancer cell proliferation in EGFR-mutant lung cancer cells.[5][7][9]
Structural and biochemical analyses reveal that Lazertinib's design allows for enhanced noncovalent binding to the EGFR(L858R/T790M) mutant, which contributes to its superior potency and selectivity compared to other TKIs.[10]
Figure 1: EGFR Signaling Pathway and Lazertinib Inhibition.
Preclinical Efficacy Data
Lazertinib has demonstrated potent and selective activity against EGFR L858R mutations in numerous preclinical studies.
In Vitro Studies
Cell-free kinase assays and cell-based viability assays have confirmed Lazertinib's high potency against various EGFR mutations. It effectively inhibits the kinase activity of L858R, Del19, and the double mutant L858R/T790M with IC₅₀ values in the low nanomolar range, while being significantly less active against WT EGFR.[8][11] This selectivity is crucial for its favorable safety profile.
| EGFR Mutation Status | Lazertinib IC₅₀ (nmol/L) | Osimertinib (B560133) IC₅₀ (nmol/L) | Gefitinib (B1684475) IC₅₀ (nmol/L) |
| L858R | 3.3 - 5.7 (mean range) | 3.5 - 4.3 (mean range) | 10.2 - 7625.2 (mean range) |
| L858R/T790M | 1.7 - 20.6 (range) | Not Specified | >1000 |
| Del19 | 3.3 - 5.7 (mean range) | 3.5 - 4.3 (mean range) | Not Specified |
| Del19/T790M | 3.3 - 5.7 (mean range) | Not Specified | Not Specified |
| Wild-Type (WT) | 76 - 722.7 | 20 - 519.1 | Not Specified |
| Table 1: Comparative In Vitro IC₅₀ Values of EGFR TKIs. Data compiled from Ba/F3 cell viability and cell-free kinase inhibition assays.[8][11] |
In Vivo Studies
In patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models, Lazertinib has shown robust anti-tumor activity. In mice bearing tumors with the H1975 (L858R/T790M) mutation, Lazertinib treatment resulted in significant tumor reduction.[8][10] Preclinical studies have also highlighted Lazertinib's superior brain penetrance and efficacy in intracranial tumor models compared to other TKIs, a critical advantage as the brain is a common site of metastasis in NSCLC.[1][5][10]
| Xenograft Model | Treatment | Tumor Growth Inhibition/Regression (%) | Comparison |
| H1975 (L858R/T790M) | Lazertinib (3 mg/kg/day) | 87% | - |
| H1975 (L858R/T790M) | Lazertinib (10 mg/kg/day) | 90% | - |
| EGFR (Del19)-mutant PDX | Lazertinib | 87.5% | Superior to Osimertinib (83.6%) |
| Table 2: In Vivo Efficacy of Lazertinib in Xenograft Models.[8] |
Clinical Trial Data
Lazertinib has been evaluated as both a monotherapy and in combination, demonstrating significant clinical benefit for patients with EGFR-mutated NSCLC, including those with the L858R mutation.
MARIPOSA Trial (NCT04487080)
This Phase III study evaluated Lazertinib in combination with amivantamab (a bispecific antibody targeting EGFR and MET) versus osimertinib alone for the first-line treatment of patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletions or L858R mutations.[12][13]
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs Osimertinib | P-value |
| Lazertinib + Amivantamab | 23.7 months | 0.70 (95% CI: 0.58–0.85) | 0.0002 |
| Osimertinib | 16.6 months | - | - |
| Table 3: Key Efficacy Results from the MARIPOSA Trial.[12][13] |
The combination of Lazertinib and amivantamab demonstrated a statistically significant and clinically meaningful improvement in PFS compared to osimertinib.[13] Based on these results, the combination was approved by the U.S. FDA for this patient population.[12][14]
LASER301 Trial
In a Phase III study comparing first-line Lazertinib to gefitinib in patients with EGFR-mutated (Exon 19 deletion or L858R) advanced NSCLC, Lazertinib showed a significantly longer median PFS.[15] In the subgroup of patients with brain metastases, Lazertinib also demonstrated superior intracranial PFS.[16]
Mechanisms of Acquired Resistance
Despite the efficacy of third-generation TKIs, acquired resistance eventually develops. In patients treated with Lazertinib, several resistance mechanisms have been identified through the analysis of circulating tumor DNA (ctDNA).
-
On-target Resistance: The most frequently observed on-target resistance mechanism is the acquisition of an additional mutation in the EGFR gene, primarily the C797S alteration.[15][17]
-
Off-target Resistance: Mechanisms that bypass EGFR signaling have also been noted. These include amplifications or mutations in other genes such as MET , ERBB2 (HER2) , and PIK3CA .[15][17]
Detailed Experimental Protocols
The following sections provide generalized protocols for standard assays used to evaluate the efficacy of EGFR inhibitors like Lazertinib.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
-
Preparation: Prepare serial dilutions of Lazertinib in a suitable buffer (e.g., Tyrosine Kinase Buffer).
-
Reaction Setup: In a 384-well plate, add 1 µL of the Lazertinib dilutions or DMSO (vehicle control). Add 2 µL of the EGFR enzyme (e.g., L858R mutant) and 2 µL of a substrate/ATP mixture.[18]
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[18]
-
Luminescence Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Measurement: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the ADP produced and inversely proportional to the kinase inhibition by Lazertinib.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of Lazertinib concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[19][20]
-
Cell Seeding: Plate NSCLC cells harboring the EGFR L858R mutation (e.g., H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Lazertinib. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[19]
-
Incubation: Incubate the cells for 72 hours at 37°C.[20]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[19]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
Figure 2: Experimental Workflow for a Cell Viability (MTT) Assay.
Western Blotting for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins following inhibitor treatment.[2][21]
-
Cell Culture and Treatment: Seed cells (e.g., H1975) and grow to 70-80% confluency. Pre-treat cells with various concentrations of Lazertinib for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[19][21]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[2]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[2]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.[2]
Figure 3: Workflow for Western Blot Analysis of p-EGFR.
In Vivo Xenograft Model
This protocol outlines the evaluation of an anti-tumor agent in a mouse model bearing human tumors.[22][23][24]
-
Cell Implantation: Subcutaneously implant human NSCLC cells (e.g., H1975) or patient-derived tumor fragments with the L858R mutation into immunodeficient mice (e.g., NOG or SHO mice).[22][24]
-
Tumor Growth: Monitor tumor growth regularly.
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[22]
-
Treatment Administration: Administer Lazertinib (e.g., via oral gavage) or a vehicle control daily at specified doses.[22]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.[22]
-
Endpoint: After a defined treatment period (e.g., 21 days), or when tumors in the control group reach a maximum size, euthanize the mice.[22]
-
Analysis: Excise the tumors for weighing and further pharmacodynamic analysis (e.g., Western blot). Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.[22]
Figure 4: General Workflow for an In Vivo Xenograft Study.
Conclusion
Lazertinib is a highly potent and selective third-generation EGFR-TKI with significant preclinical and clinical activity against NSCLC driven by the EGFR L858R mutation. Its ability to overcome T790M-mediated resistance and effectively penetrate the blood-brain barrier addresses key unmet needs in the treatment of this disease. The robust data from in vitro, in vivo, and large-scale clinical trials, particularly when used in combination with amivantamab, establish Lazertinib as a cornerstone of therapy for patients with EGFR L858R-mutant NSCLC. Future research will continue to focus on optimizing its use in various clinical settings and overcoming emerging resistance mechanisms.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. benchchem.com [benchchem.com]
- 3. Patients with non‑small cell lung cancer with the exon 21 L858R mutation: From distinct mechanisms to epidermal growth factor receptor tyrosine kinase inhibitor treatments (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. What is the mechanism of Lazertinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Action [jnjmedicalconnect.com]
- 9. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacr.org [aacr.org]
- 13. FDA Approves Lazertinib With Amivantamab-vmjw for EGFR-Mutated NSCLC - The ASCO Post [ascopost.com]
- 14. lungevity.org [lungevity.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Lazertinib in EGFR-Variant Non–Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Pharmacokinetics and Metabolism of Lazertinib Mesylate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib (YH25448), a third-generation, irreversible, oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant therapeutic potential in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is crucial for the interpretation of toxicology data and the prediction of human pharmacokinetics. This technical guide synthesizes the available information on the pharmacokinetics and metabolism of Lazertinib mesylate in various animal models, details relevant experimental methodologies, and visualizes key pathways.
Pharmacokinetic Profile
While specific quantitative pharmacokinetic parameters for Lazertinib in rats, dogs, and monkeys are not extensively published in peer-reviewed literature, preclinical studies have been conducted to support its clinical development. The starting dose for human clinical trials was established based on nonclinical pharmacokinetic and pharmacodynamic studies, as well as repeat-dose toxicology studies in rats and dogs. The following tables summarize the general pharmacokinetic characteristics gleaned from available preclinical information.
Table 1: Summary of Lazertinib Pharmacokinetic Characteristics in Animal Models
| Parameter | Mouse | Rat | Dog | Monkey |
| Route of Administration | Oral | Oral | Oral | Data Not Publicly Available |
| Bioavailability | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Key Findings | Effective tumor regression in xenograft models, including intracranial models, indicating sufficient exposure and blood-brain barrier penetration. | Used in toxicology studies to support clinical development. | Used in toxicology studies to support clinical development. | Data Not Publicly Available |
Table 2: General ADME Profile of Lazertinib (Derived from in vitro and preclinical data)
| ADME Parameter | Observation |
| Absorption | Orally administered. |
| Distribution | High plasma protein binding. Penetrates the blood-brain barrier, showing efficacy in intracranial tumor models.[1][2] |
| Metabolism | Primarily metabolized via glutathione (B108866) (GSH) conjugation. Minor contribution from Cytochrome P450 3A4 (CYP3A4). |
| Excretion | Predominantly excreted in the feces. |
Metabolism
In vitro studies have been pivotal in elucidating the metabolic pathways of Lazertinib. The primary route of metabolism is through conjugation with glutathione, a process that can be either enzymatic, mediated by glutathione S-transferases (GSTs), or non-enzymatic. The cytochrome P450 enzyme CYP3A4 plays a minor role in its metabolism. This metabolic profile suggests a lower potential for drug-drug interactions mediated by CYP enzymes compared to drugs primarily cleared by this pathway.
Experimental Protocols
Detailed experimental protocols for the ADME studies of Lazertinib in animal models are not publicly available. However, based on standard practices in preclinical drug development, the following methodologies are typically employed.
Pharmacokinetic Studies
A typical preclinical pharmacokinetic study to evaluate a new chemical entity like Lazertinib would involve the following steps:
-
Animal Models: Male and female animals from selected species (e.g., Sprague-Dawley rats, Beagle dogs) are used. Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity.
-
Dosing: this compound is formulated in an appropriate vehicle and administered orally via gavage. A range of doses, including those intended for toxicology studies, are typically evaluated. For intravenous administration, the compound is dissolved in a suitable solvent and administered, often via a cannulated vein.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of Lazertinib and any major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the plasma concentration-time curve), t1/2 (half-life), and oral bioavailability (F%).
Metabolism and Excretion Studies
To investigate the metabolism and excretion of Lazertinib, radiolabeled compounds are often used:
-
Radiolabeling: Lazertinib is synthesized with a radioactive isotope, typically ¹⁴C or ³H.
-
Animal Dosing: A single oral dose of the radiolabeled Lazertinib is administered to animal models (e.g., rats).
-
Sample Collection: Urine, feces, and bile (from bile duct-cannulated animals) are collected over a specified period (e.g., 72 hours). Blood samples are also taken to determine the plasma concentration of total radioactivity and unchanged drug.
-
Metabolite Profiling: Samples are analyzed using techniques like liquid chromatography with radiometric detection and mass spectrometry to separate and identify metabolites.
-
Excretion Balance: The total amount of radioactivity recovered in urine and feces is determined to assess the primary route and extent of excretion.
Signaling Pathway
Lazertinib exerts its therapeutic effect by inhibiting the signaling pathway driven by the epidermal growth factor receptor (EGFR). Specifically, it targets cells with activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR. By irreversibly binding to the ATP-binding site of the mutant EGFR, Lazertinib blocks its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This inhibition ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis.
Conclusion
Preclinical studies in animal models have been instrumental in characterizing the pharmacokinetic and metabolic profile of this compound, supporting its advancement into clinical trials and eventual regulatory approval. While detailed quantitative data from these studies are not broadly public, the available information indicates that Lazertinib possesses favorable drug-like properties, including oral administration and the ability to penetrate the blood-brain barrier. Its metabolism is primarily driven by glutathione conjugation, suggesting a lower risk of certain drug-drug interactions. The potent and selective inhibition of the mutant EGFR signaling pathway provides a clear mechanism for its anti-tumor activity. Further disclosure of the detailed preclinical ADME data would be valuable to the scientific community for a more complete understanding of this important therapeutic agent.
References
Lazertinib mesylate chemical structure and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib, available as Lazertinib mesylate, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target specific activating EGFR mutations, including exon 19 deletions (Del19) and the L858R substitution, as well as the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[1][4] This high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target toxicities. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound.
Chemical Structure and Identification
Lazertinib is an aminopyrimidine derivative. The chemical identity of Lazertinib and its common salt forms are detailed below.
| Identifier | Lazertinib (Free Base) | This compound Anhydrous | This compound Monohydrate |
| IUPAC Name | N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide[4] | N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide;methanesulfonic acid | N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide;methanesulfonic acid;hydrate[2] |
| SMILES | CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC[4] | C=CC(=O)Nc1cc(c(cc1N2CCOCC2)OC)Nc3nccc(n3)-n4cc(CN(C)C)c(-c5ccccc5)n4.CS(=O)(=O)O | CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC.CS(=O)(=O)O.O[2] |
| Molecular Formula | C₃₀H₃₄N₈O₃[4] | C₃₁H₃₈N₈O₆S | C₃₁H₄₀N₈O₇S[2] |
| Molecular Weight | 554.6 g/mol [4] | 650.8 g/mol | 668.8 g/mol [2] |
| CAS Number | 1903008-80-9[4] | 2247995-37-3 | 2411549-88-5[2] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for some of Lazertinib's properties are not publicly available, predicted values and some measured data are summarized below.
| Property | Value | Source |
| Melting Point | Approx. 217 °C (for this compound)[5] | Experimental (DSC)[5] |
| pKa (Strongest Acidic) | 13.65 | Predicted (Chemaxon)[6] |
| pKa (Strongest Basic) | 8.35 | Predicted (Chemaxon)[6] |
| logP | 4.05 | Predicted (ALOGPS)[6] |
| Water Solubility | 0.025 mg/mL | Predicted (ALOGPS)[6] |
| Solubility in DMSO | 3.33 mg/mL (with sonication and warming) | Experimental |
| Solubility in DMF | 3 mg/mL | Experimental[7] |
| Aqueous Solubility | Sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer. A solubility of approximately 0.3 mg/mL is achieved in a 1:2 solution of DMF:PBS (pH 7.2).[7] | Experimental[7] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for these key experiments are outlined below.
Melting Point Determination (Capillary Method)
This method is a common and straightforward technique for determining the melting point of a solid substance.[8]
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[9][10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[8]
-
Heating: The sample is heated at a controlled rate. Typically, the temperature is rapidly increased to about 5°C below the expected melting point and then increased at a slower rate of approximately 1°C per minute.[9]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range.[9][10]
pKa Determination (UV-Metric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. UV-metric titration is a common method for its determination, particularly for compounds with a chromophore.
-
Instrumentation: A Sirius T3 instrument or a similar automated titrator equipped with a UV-Vis spectrophotometer is typically used.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol (B129727) to ensure solubility.
-
Titration: The sample solution is titrated with a standardized acid and base.
-
Data Acquisition: Throughout the titration, the UV-Vis spectrum of the solution is recorded at various pH values.
-
Data Analysis: The changes in the UV-Vis spectrum as a function of pH are used to determine the pKa values. For measurements in co-solvent mixtures, a Yasuda-Shedlovsky extrapolation can be used to estimate the aqueous pKa.[11][12]
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water. The shake-flask method is the gold standard for experimental logP determination.[13][14]
-
Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[15]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Mechanism of Action and Signaling Pathway
Lazertinib is a potent and irreversible inhibitor of mutant EGFR.[1] It forms a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to the inhibition of EGFR autophosphorylation and the blockade of downstream signaling pathways.[6] This ultimately results in the suppression of cancer cell proliferation and the induction of apoptosis.[1][16]
The primary signaling cascades inhibited by Lazertinib are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[16]
EGFR Signaling Pathway Inhibition by Lazertinib
Caption: Lazertinib inhibits mutant EGFR signaling.
Experimental Workflow for Assessing Pathway Inhibition
A common method to assess the inhibition of signaling pathways is through Western blotting.
Caption: Western blot workflow for pathway analysis.
Conclusion
This compound is a promising third-generation EGFR-TKI with a well-defined chemical structure and mechanism of action. Its high selectivity for mutant EGFR and its ability to overcome T790M-mediated resistance make it a valuable therapeutic agent in the treatment of non-small cell lung cancer. Further research into its physicochemical properties and the development of detailed, publicly available experimental protocols will continue to be of great interest to the scientific and drug development communities.
References
- 1. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound monohydrate | C31H40N8O7S | CID 163203547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lazertinib | C30H34N8O3 | CID 121269225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2020079637A1 - Pharmaceutical composition for oral administration comprising aminopyrimidine derivative or its salt - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. westlab.com [westlab.com]
- 9. thinksrs.com [thinksrs.com]
- 10. Melting Point Test - CD Formulation [formulationbio.com]
- 11. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
The Journey of Lazertinib: A Third-Generation EGFR TKI from Bench to Bedside
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lazertinib (YH25448, LECLAZA®) is an oral, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC).[1][2] Developed to overcome the resistance mechanisms associated with earlier generation EGFR TKIs, Lazertinib exhibits high selectivity for sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3] This selectivity profile translates into a favorable safety and tolerability profile, particularly with regard to skin toxicities.[2][4] Preclinical studies have demonstrated its potent anti-tumor activity and excellent blood-brain barrier penetration, a critical attribute for treating brain metastases, a common complication in advanced NSCLC.[3][5] Clinical trials, including the pivotal LASER201 and LASER301 studies, have confirmed its efficacy and safety, leading to its approval in several countries for the treatment of EGFR-mutated NSCLC. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of Lazertinib, with a focus on the experimental data and methodologies that have underpinned its journey.
Introduction: The Challenge of EGFR-Mutated NSCLC and the Advent of Third-Generation TKIs
Non-small cell lung cancer (NSCLC) is the most prevalent type of lung cancer, and a significant subset of these tumors are driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene.[3] These mutations, most commonly exon 19 deletions (Ex19del) and the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival.[5]
First and second-generation EGFR TKIs, such as gefitinib (B1684475), erlotinib, and afatinib, initially provided substantial clinical benefit to patients with EGFR-mutated NSCLC. However, the majority of patients inevitably develop resistance, most frequently through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene. This mutation sterically hinders the binding of first and second-generation TKIs to the ATP-binding pocket of the EGFR kinase domain.
The development of third-generation EGFR TKIs was a direct response to this challenge. These inhibitors are designed to selectively and irreversibly bind to the cysteine residue at position 797 (Cys797) in the ATP-binding site of EGFR, a mechanism that is effective against both sensitizing mutations and the T790M resistance mutation, while having minimal activity against wild-type EGFR.[1][2] Lazertinib was developed with the goal of improving upon existing third-generation TKIs, with a focus on enhanced potency, selectivity, and central nervous system (CNS) penetration.[6]
Preclinical Discovery and Development
The discovery of Lazertinib was a result of a deliberate effort to design a third-generation EGFR TKI with an improved therapeutic profile.[6] Its development involved a comprehensive preclinical evaluation to characterize its mechanism of action, potency, selectivity, and in vivo efficacy.
Mechanism of Action
Lazertinib is an irreversible inhibitor that forms a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain.[1][2] This covalent modification permanently inactivates the receptor, leading to the blockade of downstream signaling pathways critical for tumor cell survival and proliferation, including the PI3K/AKT and MAPK pathways.[1][5] The distinctive pyrazole (B372694) moiety of Lazertinib facilitates both van der Waals and hydrogen bonding interactions within the EGFR kinase domain, contributing to its high potency and selectivity for mutant forms of the receptor.[6][7]
In Vitro Efficacy
The potency and selectivity of Lazertinib were evaluated in a series of in vitro assays, including cell-free kinase assays and cell-based proliferation assays.
Lazertinib demonstrated potent inhibitory activity against various EGFR mutations in cell-free kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for mutant EGFR over wild-type EGFR.
Table 1: In Vitro Kinase Inhibition of Lazertinib Against EGFR Mutations
| EGFR Mutation | Lazertinib IC50 (nmol/L) |
| Del19 | 5 |
| L858R | 20.6 |
| Del19/T790M | 1.7 |
| L858R/T790M | 2 |
| Wild-Type | 76 |
| Data sourced from multiple preclinical studies.[5][8] |
In cell-based assays using NSCLC cell lines harboring different EGFR mutations, Lazertinib effectively inhibited cell proliferation and induced apoptosis. Its activity was significantly more potent in cells with sensitizing and T790M mutations compared to those with wild-type EGFR.
Table 2: Anti-proliferative Activity of Lazertinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Lazertinib GI50 (nM) |
| PC-9 | Exon 19 deletion | 5 |
| H1975 | L858R/T790M | 6 |
| H2073 | Wild-Type | 711 |
| GI50: 50% growth inhibition concentration.[8] |
In Vivo Efficacy
The anti-tumor activity of Lazertinib was further validated in in vivo models, including patient-derived xenograft (PDX) models of NSCLC.
In mouse xenograft models implanted with human NSCLC cells harboring EGFR mutations, Lazertinib demonstrated significant tumor growth inhibition.[1] Notably, in models of brain metastasis, Lazertinib showed superior efficacy in reducing intracranial tumor burden due to its excellent blood-brain barrier penetration.[3][9] In a head-to-head comparison in an H1975 (L858R/T790M) xenograft model, Lazertinib showed a superior tumor regression percentage compared to osimertinib (B560133) (86.85% vs. a lower value for osimertinib).[2]
Clinical Development
The promising preclinical data for Lazertinib prompted its evaluation in a series of clinical trials to assess its safety, tolerability, and efficacy in patients with EGFR-mutated NSCLC.
Phase I/II Study (LASER201/NCT03046992)
This first-in-human, open-label, multicenter study evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of Lazertinib in patients with EGFR-mutated advanced NSCLC who had progressed on prior EGFR TKI therapy.[10] The study established the recommended Phase 2 dose of 240 mg once daily.[11]
Table 3: Efficacy of Lazertinib in the LASER201 Study (T790M-positive patients)
| Endpoint | Result |
| Objective Response Rate (ORR) | 55% |
| Median Progression-Free Survival (PFS) | 11.1 months |
| Median Overall Survival (OS) | 38.9 months |
| Intracranial ORR (in patients with CNS metastases) | 86% |
| Median Intracranial PFS | 26.0 months |
| Data from patients with EGFR T790M-positive NSCLC who had progressed on prior EGFR TKIs.[9][12] |
Phase III Study (LASER301/NCT04248829)
This randomized, double-blind, multinational Phase III study compared the efficacy and safety of Lazertinib versus gefitinib as a first-line treatment for patients with locally advanced or metastatic EGFR-mutated NSCLC.[13][14]
Table 4: Efficacy of Lazertinib vs. Gefitinib in the LASER301 Study (First-Line Treatment)
| Endpoint | Lazertinib (n=196) | Gefitinib (n=197) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 20.6 months | 9.7 months | 0.45 (0.34-0.58) | <0.001 |
| Objective Response Rate (ORR) | 76% | 76% | - | - |
| Median Duration of Response (DoR) | 19.4 months | 8.3 months | - | - |
| 18-month Survival Rate | 80% | 72% | 0.74 (0.51-1.08) | 0.116 |
| Data from the investigator-assessed primary analysis.[9][15] |
The LASER301 trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival with Lazertinib compared to gefitinib in the first-line setting.[9][12]
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to Lazertinib can develop. The most commonly identified on-target resistance mechanism is the acquisition of the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible TKIs.[16][17] Other resistance mechanisms include MET amplification and ERBB2 (HER2) amplification.[18] Ongoing research is focused on strategies to overcome these resistance mechanisms, including combination therapies. The combination of Lazertinib with amivantamab, a bispecific antibody targeting EGFR and MET, has shown promise in this regard.[19]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Lazertinib against wild-type and mutant EGFR kinases.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase domains (wild-type and various mutants), a suitable kinase substrate (e.g., a synthetic peptide containing a tyrosine residue), ATP, Lazertinib, kinase assay buffer, and a detection system (e.g., luminescence-based ADP detection).[1]
-
Procedure: a. Prepare serial dilutions of Lazertinib in the kinase assay buffer. b. In a 96-well or 384-well plate, combine the EGFR enzyme, the kinase substrate, and the diluted Lazertinib or a vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[1] e. Stop the reaction and measure the amount of product formed (e.g., ADP or phosphorylated substrate) using the chosen detection system.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each Lazertinib concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the Lazertinib concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of Lazertinib on NSCLC cell lines.
Methodology:
-
Cell Culture: Culture NSCLC cell lines with known EGFR mutation status (e.g., PC-9, H1975, H2073) in appropriate growth medium.
-
Procedure: a. Seed the cells into 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of Lazertinib or a vehicle control for a specified duration (e.g., 72 hours).[16] c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells. d. Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).[16] e. Measure the absorbance of the resulting solution at a specific wavelength (e.g., 490 nm) using a microplate reader.[16]
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the Lazertinib concentration to generate a dose-response curve. c. Determine the GI50 (concentration for 50% growth inhibition) value from the curve.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of Lazertinib.
Methodology:
-
Establishment of PDX Models: a. Obtain fresh tumor tissue from NSCLC patients with informed consent and under ethical approval.[20][21] b. Surgically implant small fragments of the tumor tissue subcutaneously into immunodeficient mice (e.g., NOD/SCID mice).[20] c. Monitor the mice for tumor growth. Once the tumors reach a certain size, they can be passaged to subsequent generations of mice for expansion.
-
Efficacy Study: a. Once the tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups. b. Administer Lazertinib (e.g., orally, once daily) to the treatment group and a vehicle control to the control group. c. Measure tumor volume regularly using calipers. d. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: a. Calculate the tumor growth inhibition (TGI) percentage for the Lazertinib-treated group compared to the control group. b. Statistically analyze the differences in tumor volume between the treatment and control groups.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of Lazertinib.
Lazertinib Drug Discovery and Development Workflow
Caption: The streamlined workflow for the discovery and development of Lazertinib.
Conclusion
Lazertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its development was guided by a rational drug design approach aimed at overcoming the limitations of previous EGFR TKIs. The robust preclinical and clinical data package demonstrates its potent and selective inhibition of mutant EGFR, leading to substantial clinical benefits for patients, including those with the challenging T790M resistance mutation and brain metastases. As our understanding of resistance mechanisms to third-generation TKIs evolves, the future of Lazertinib will likely involve its use in combination with other targeted agents to further improve patient outcomes and prolong survival. The journey of Lazertinib from a laboratory concept to a clinically approved medication serves as a compelling case study in modern oncology drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lazertinib in EGFR-Variant Non–Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lazertinib | EGFR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Color Gradients | Graphviz [graphviz.org]
- 8. selleckchem.com [selleckchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esmo.org [esmo.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ascopubs.org [ascopubs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. dovepress.com [dovepress.com]
Lazertinib's Impact on Downstream Signaling: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lazertinib (B608487), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a potent therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Its mechanism of action extends beyond simple receptor blockade, eliciting a profound impact on critical downstream signaling cascades that govern tumor cell proliferation, survival, and differentiation. This technical guide provides an in-depth exploration of Lazertinib's effects on downstream signaling, with a primary focus on the PI3K/AKT pathway. We will delve into the core mechanism, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the intricate signaling networks involved.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, instigates a cascade of intracellular signaling events crucial for normal cell function. In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of the receptor, driving oncogenesis through the persistent stimulation of downstream pathways.[1] Lazertinib was developed to specifically target these mutant forms of EGFR, including the common sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR.[1][2] This selectivity profile translates to a more favorable therapeutic window. This guide will illuminate the molecular consequences of Lazertinib's engagement with its target, providing a comprehensive overview for researchers in the field.
Core Mechanism of Action: Inhibition of Downstream Signaling
Lazertinib exerts its therapeutic effect by covalently binding to the Cys797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity.[1] This blockade prevents the autophosphorylation of the receptor and subsequent recruitment and activation of downstream signaling proteins. The two major signaling axes emanating from EGFR are the RAS/RAF/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[1] Lazertinib has been shown to effectively suppress both of these critical oncogenic cascades.[1]
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a pivotal regulator of cell survival, growth, and metabolism. Upon EGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator, PDK1. This co-localization facilitates the phosphorylation and activation of AKT at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2).
Activated AKT then phosphorylates a plethora of downstream substrates, leading to:
-
Inhibition of Apoptosis: Through phosphorylation and inactivation of pro-apoptotic proteins such as BAD and the FOXO family of transcription factors.
-
Promotion of Cell Cycle Progression: By phosphorylating and inactivating cell cycle inhibitors like p21 and p27, and by activating cyclins and cyclin-dependent kinases (CDKs).
-
Regulation of Cell Growth and Metabolism: Via the activation of mTORC1, which in turn promotes protein synthesis and lipid metabolism.
Lazertinib's inhibition of mutant EGFR effectively cuts off the upstream signal required for PI3K activation, leading to a significant reduction in AKT phosphorylation and the attenuation of its downstream pro-survival and proliferative signals.[1]
Quantitative Analysis of Downstream Signaling Inhibition
The efficacy of Lazertinib in suppressing the PI3K/AKT pathway has been demonstrated through various preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Inhibitory Activity of Lazertinib
| EGFR Mutation | IC50 (nmol/L) - Cell-Free Kinase Assay | Cell Line | IC50 (nmol/L) - Cell Viability Assay | Reference |
| Del19 | 1.7 - 20.6 | Ba/F3 (Del19) | 3.3 - 5.7 | [1] |
| L858R | 1.7 - 20.6 | Ba/F3 (L858R) | 3.3 - 5.7 | [1] |
| T790M | 1.7 - 20.6 | H1975 (L858R/T790M) | - | [1] |
| Del19/T790M | - | Ba/F3 (Del19/T790M) | 3.3 - 5.7 | [1] |
| L858R/T790M | - | Ba/F3 (L858R/T790M) | 3.3 - 5.7 | [1] |
| Wild-Type EGFR | 60 | - | 722.7 | [1] |
Table 2: In Vivo Inhibition of Downstream Signaling by Lazertinib
| Model | Treatment | Effect on p-AKT | Effect on p-ERK1/2 | Reference |
| H1975 Xenograft | Lazertinib (10 mg/kg) | Complete Inhibition | Complete Inhibition | [3] |
Downstream Cellular Consequences of PI3K/AKT Pathway Inhibition
The suppression of the PI3K/AKT signaling cascade by Lazertinib translates into significant anti-tumor effects at the cellular level, primarily through the induction of cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
Studies combining Lazertinib with the EGFR-MET bispecific antibody amivantamab have shown that this combination leads to a marked increase in the G1 phase population of cancer cells, coupled with a reduction in the S phase population.[4] This cell cycle arrest is accompanied by molecular changes consistent with the inhibition of G1-S phase progression, including:
-
Decreased phosphorylation of Retinoblastoma protein (pRB) [4]
-
Reduced expression of Cyclin E1 [4]
-
Increased expression of the cyclin-dependent kinase inhibitor p21 [4]
Induction of Apoptosis
Inhibition of the pro-survival PI3K/AKT pathway by Lazertinib sensitizes cancer cells to apoptosis. In combination with amivantamab, Lazertinib has been shown to synergistically increase the total apoptosis rate in cancer cells.[4] This is associated with the upregulation of pro-apoptotic proteins, most notably cleaved caspase-3 .[4]
Experimental Protocols
Western Blot Analysis of Phospho-AKT
This protocol describes the methodology for assessing the phosphorylation status of AKT in cancer cell lines following treatment with Lazertinib.
1. Cell Culture and Treatment:
- Plate NSCLC cells (e.g., H1975, harboring the L858R/T790M mutation) in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of Lazertinib (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).
4. Quantification and Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the phospho-AKT signal to the total AKT signal for each sample.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with Lazertinib.
1. Cell Treatment and Harvesting:
- Seed and treat cells with Lazertinib as described in the Western blot protocol.
- Harvest the cells by trypsinization and wash with PBS.
2. Cell Fixation and Staining:
- Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
- Store the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
- Incubate in the dark at room temperature for 30 minutes.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Gate the cell population to exclude doublets and debris.
- Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Impact of Lazertinib
The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway and the experimental workflow for Western blotting.
Caption: EGFR signaling pathways and the inhibitory action of Lazertinib.
References
- 1. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lazertinib: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lazertinib as a frontline treatment in patients with EGFR-mutated advanced non-small cell lung cancer: Long-term follow-up results from LASER201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential of lazertinib and amivantamab combination therapy as a treatment strategy for uncommon EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lazertinib Mesylate In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib mesylate is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC). Its mechanism of action involves the covalent modification of the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to the inhibition of EGFR phosphorylation and subsequent blockade of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This application note provides detailed protocols for assessing the in vitro anti-proliferative activity of this compound using common cell-based assays.
Data Presentation
The anti-proliferative activity of Lazertinib is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration of the drug required to inhibit cell proliferation or growth by 50%. The following tables summarize the reported in vitro activity of Lazertinib in various EGFR-mutant NSCLC cell lines.
| Cell Line | EGFR Mutation Status | Assay Type | IC50 / GI50 (nM) |
| H1975 | L858R/T790M | Proliferation Assay | 6 |
| PC-9 | Exon 19 Deletion | Proliferation Assay | 5 |
| H2073 | Wild Type | Proliferation Assay | 711 |
| Ba/F3 | Del19/T790M | Cell-free Assay | 1.7 |
| Ba/F3 | L858R/T790M | Cell-free Assay | 2 |
| Ba/F3 | Exon 19 Deletion | Cell-free Assay | 5 |
| Ba/F3 | L858R | Cell-free Assay | 20.6 |
| YUO-139 | G719S | Cell Viability Assay | 19.5 |
Signaling Pathway
Lazertinib exerts its anti-cancer effects by inhibiting the EGFR signaling cascade. The diagram below illustrates the mechanism of action of Lazertinib.
Optimal Lazertinib Concentration for In Vitro Kinase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib (YH25448) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target activating EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] Its high potency and selectivity make it a crucial compound in the study of non-small cell lung cancer (NSCLC). These application notes provide detailed protocols and optimal concentration ranges for utilizing Lazertinib in in vitro kinase inhibition assays, enabling researchers to accurately assess its inhibitory effects on various EGFR mutants. Lazertinib forms a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[1][2][3]
Mechanism of Action
Lazertinib is a kinase inhibitor that targets both single (Ex19del, L858R, T790M) and double (Ex19del/T790M and L858R/T790M) mutations of the epidermal growth factor receptor (EGFR).[1] Its inhibitory effect on wild-type EGFR is less pronounced.[1] By irreversibly binding to the EGFR kinase domain, Lazertinib blocks downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, which ultimately promotes apoptosis in EGFR-mutant cancer cells.[1][2]
Data Presentation: Lazertinib In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lazertinib against various EGFR genotypes as determined by cell-free in vitro kinase assays. These values are critical for designing experiments and interpreting results.
| EGFR Mutant | IC50 (nM) |
| Del19/T790M | 1.7 |
| L858R/T790M | 2 |
| Del19 | 5 |
| L858R | 20.6 |
| Wild Type (WT) | 76 |
Note: IC50 values can vary slightly between different experimental setups and assay conditions.
Mandatory Visualizations
EGFR Signaling Pathway and Lazertinib Inhibition
Caption: EGFR signaling cascade and the inhibitory action of Lazertinib.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining Lazertinib's IC50 in an in vitro kinase assay.
Experimental Protocols
Cell-Free In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, and is suitable for determining the IC50 of Lazertinib against various EGFR kinase mutants.
1. Materials and Reagents:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Lazertinib stock solution (in 100% DMSO)
-
Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)
-
384-well white, non-binding surface microtiter plates
-
Plate-reading luminometer
2. Reagent Preparation:
-
Lazertinib Dilutions: Prepare a serial dilution of Lazertinib in 50% DMSO. The concentration range should bracket the expected IC50 value (e.g., for Del19/T790M, a range from 0.1 nM to 100 nM would be appropriate). Include a DMSO-only control for 100% kinase activity.
-
Kinase Solution: Dilute the recombinant EGFR enzyme to the desired working concentration in 1X kinase reaction buffer.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in 1X kinase reaction buffer. The final ATP concentration should be near its Km value for the specific EGFR kinase to ensure accurate IC50 determination.
3. Assay Procedure:
-
Plate Setup: Add 0.5 µL of the serially diluted Lazertinib or DMSO control to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the diluted EGFR enzyme to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at 27°C to allow for the binding of Lazertinib to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 45 µL of the substrate/ATP mix to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. Monitor the reaction progress to ensure it remains within the linear range.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent as per the manufacturer's instructions (typically an equal volume to the kinase reaction).
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
4. Data Acquisition and Analysis:
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Calculation:
-
Calculate the percentage of kinase inhibition for each Lazertinib concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Lazertinib concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
These application notes provide a comprehensive guide for researchers to effectively utilize Lazertinib in in vitro kinase inhibition assays. The provided IC50 values serve as a crucial reference for selecting optimal concentrations, while the detailed protocol offers a robust methodology for assessing the inhibitory activity of Lazertinib against various EGFR mutations. The visual representations of the EGFR signaling pathway and the experimental workflow further aid in the conceptual understanding and practical execution of these experiments. Accurate determination of Lazertinib's potency is fundamental for its continued development and application in cancer research.
References
Application Notes and Protocols: Assessing Lazertinib Efficacy in Brain Metastasis Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lazertinib (B608487) (YH-25448, JNJ-73841937) is an oral, irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target sensitizing EGFR mutations (such as Exon 19 deletions and L858R substitutions) as well as the T790M resistance mutation, while having less activity against wild-type (WT) EGFR.[1][2] A significant challenge in treating non-small cell lung cancer (NSCLC) is the development of brain metastases, as the blood-brain barrier (BBB) restricts the entry of many therapeutic agents.[3] Preclinical studies have demonstrated that Lazertinib exhibits a high degree of BBB penetration, leading to significant intracranial tumor suppression in mouse models.[2][4][5] This characteristic makes it a promising agent for patients with EGFR-mutant NSCLC who have or are at risk of developing brain metastases.[3][4]
These application notes provide a detailed protocol for evaluating the efficacy of Lazertinib in preclinical mouse models of brain metastasis, covering model generation, treatment, and multi-modal efficacy assessment.
Mechanism of Action: Lazertinib Inhibition of EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[3] In many NSCLC cases, mutations in EGFR lead to its constitutive activation, driving cancer progression.[3] Lazertinib irreversibly binds to the Cys797 residue within the ATP-binding site of the EGFR kinase domain, effectively blocking its activity and inhibiting these downstream pathways.[1]
Experimental Protocols
Overall Experimental Workflow
The assessment of Lazertinib's efficacy involves a systematic workflow beginning with the preparation of cancer cells, followed by the establishment of brain metastases in mice, drug administration, and finally, a comprehensive analysis of tumor response using various imaging and tissue-based techniques.
References
- 1. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action [jnjmedicalconnect.com]
- 3. What is the mechanism of Lazertinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of lazertinib for symptomatic or asymptomatic brain metastases in treatment‐naive patients with advanced EGFR mutation‐positive non‐small cell lung cancer: Protocol of an open‐label, single‐arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
Lazertinib Dosing for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lazertinib dosing schedules and associated protocols for in vivo mouse studies, targeting researchers in oncology and drug development. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations to facilitate the design and execution of preclinical studies involving Lazertinib.
Overview of Lazertinib In Vivo Dosing Strategies
Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor activity in various preclinical mouse models of non-small cell lung cancer (NSCLC). Effective dosing is critical for achieving desired therapeutic outcomes while minimizing toxicity. The following tables summarize the dosing schedules and efficacy of Lazertinib in commonly used mouse models.
Table 1: Lazertinib Dosing and Efficacy in Xenograft Mouse Models
| Mouse Model | Cell Line | Lazertinib Dose (mg/kg) | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| H1975 tumor-bearing mice | H1975 (L858R/T790M) | 3 | Daily | Oral | 86.85% tumor regression | [1] |
| H1975 tumor-bearing mice | H1975 (L858R/T790M) | 10 | Daily | Oral | Near-complete tumor regression (90%) | [1] |
| Intracranial H1975 model | H1975 (L858R/T790M) | 10 | Not Specified | Oral | More effective inhibition of intratumor growth than osimertinib | [1] |
| Ba/F3 xenograft model | Ba/F3 (Uncommon EGFR mutations) | Not Specified | Not Specified | Oral | Potent tumor regression in combination with amivantamab | [2] |
Table 2: Lazertinib Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Lazertinib Dose (mg/kg) | Dosing Schedule | Route of Administration | Outcome | Reference |
| NSCLC PDX | NSCLC with EGFR mutations | Not Specified | Not Specified | Oral | Robustly replicated strong tumor inhibitory capability | [1] |
| NSCLC PDX with uncommon EGFR mutations | NSCLC | Not Specified | Not Specified | Oral | Significant antitumor activity in combination with amivantamab | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments involving Lazertinib in in vivo mouse studies.
Preparation of Lazertinib for Oral Administration
Objective: To prepare a stable and homogenous formulation of Lazertinib for oral gavage in mice.
Materials:
-
Lazertinib powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water. Other vehicles such as a mixture of 0.5% MC and 0.1% Tween 80 can also be used.
-
Sterile, amber-colored glass vials
-
Sterile magnetic stir bar and stir plate
-
Analytical balance
-
Spatula
-
Sterile water for injection
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of Lazertinib: Determine the total amount of Lazertinib needed based on the number of mice, their average weight, the desired dose (e.g., 10 mg/kg), and the dosing volume (typically 10 mL/kg).
-
Weigh Lazertinib: Accurately weigh the calculated amount of Lazertinib powder using an analytical balance in a chemical fume hood.
-
Prepare the Vehicle: Prepare a 0.5% MC solution by slowly adding methylcellulose powder to sterile water while continuously stirring with a magnetic stir bar until fully dissolved.
-
Formulate the Suspension:
-
Add a small amount of the vehicle to the weighed Lazertinib powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring to ensure a homogenous suspension.
-
For doses that are difficult to suspend, brief sonication may be applied.
-
-
Storage: Store the Lazertinib suspension in a sterile, amber-colored vial at 4°C for up to one week. Protect from light.
-
Pre-dosing Preparation: Before each administration, vortex the suspension thoroughly to ensure uniform distribution of the compound.
In Vivo Efficacy Study in Xenograft Mouse Models
Objective: To evaluate the anti-tumor efficacy of Lazertinib in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-scid mice), 6-8 weeks old.
-
Human NSCLC cell line (e.g., H1975)
-
Matrigel (optional)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Lazertinib formulation (prepared as in Protocol 2.1)
-
Vehicle control
Procedure:
-
Cell Culture and Preparation:
-
Culture H1975 cells according to standard protocols.
-
Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer Lazertinib or vehicle control orally (e.g., daily) at the predetermined dose.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
EGFR Signaling Pathway and Lazertinib Inhibition
Caption: EGFR signaling pathway and the inhibitory action of Lazertinib.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical Lazertinib in vivo efficacy study.
References
Application Notes and Protocols for Quantifying Lazertinib in Plasma and Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in both plasma and brain tissue. The protocols are designed for researchers in drug metabolism and pharmacokinetics (DMPK), bioanalysis, and clinical pharmacology. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer high sensitivity and selectivity for accurate quantification of Lazertinib.
Introduction
Lazertinib is an oral, irreversible, brain-penetrant EGFR-TKI that selectively targets both EGFR-sensitizing and T790M resistance mutations. Given its intended efficacy in treating brain metastases, robust and validated bioanalytical methods are crucial for quantifying its levels in both systemic circulation (plasma) and the target site (brain tissue). This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of Lazertinib.
Quantitative Data Summary
While a specific validated dataset for Lazertinib is not publicly available, the following tables summarize typical performance characteristics of LC-MS/MS methods for other tyrosine kinase inhibitors (TKIs) with similar properties. These data provide expected benchmarks for the validation of the Lazertinib quantification methods described herein.
Table 1: Expected LC-MS/MS Method Validation Parameters for Lazertinib in Plasma
| Parameter | Expected Range |
| Linearity Range | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85% - 115% (within 20% for LLOQ) |
| Precision (CV%) | < 15% (< 20% for LLOQ) |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by internal standard |
Table 2: Expected LC-MS/MS Method Validation Parameters for Lazertinib in Brain Tissue
| Parameter | Expected Range |
| Linearity Range | 2 - 1000 ng/g |
| Lower Limit of Quantification (LLOQ) | 2 ng/g |
| Accuracy | 80% - 120% (within 25% for LLOQ) |
| Precision (CV%) | < 20% (< 25% for LLOQ) |
| Recovery | > 75% |
| Matrix Effect | To be assessed and minimized |
Experimental Protocols
Protocol 1: Quantification of Lazertinib in Human Plasma by LC-MS/MS
1. Objective: To quantify the concentration of Lazertinib in human plasma samples.
2. Materials and Reagents:
-
Lazertinib reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., Lazertinib-d8 (if available) or a suitable analog TKI (e.g., Osimertinib)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized or Milli-Q
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% MeOH).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
-
Lazertinib: Precursor ion (Q1) m/z 555.3 → Product ion (Q3) m/z 112.1
-
Internal Standard (Osimertinib): Precursor ion (Q1) m/z 500.3 → Product ion (Q3) m/z 72.1
-
-
Source Parameters: To be optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Protocol 2: Quantification of Lazertinib in Mouse Brain Tissue by LC-MS/MS
1. Objective: To quantify the concentration of Lazertinib in mouse brain tissue.
2. Materials and Reagents:
-
Same as Protocol 1
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer
3. Sample Preparation (Homogenization and Protein Precipitation):
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold PBS (e.g., 4 volumes of PBS to the weight of the tissue, 1:4 w/v) to the tissue.
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
To 100 µL of brain homogenate, add 10 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Vortex for 30 seconds, centrifuge to pellet any insoluble material, and inject the clear supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are the same as described in Protocol 1.
Visualizations
Caption: Workflow for Lazertinib quantification in plasma.
Application of Lazertinib in 3D Spheroid Culture Models of Lung Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lazertinib (B608487) is a potent, third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It selectively targets both sensitizing EGFR mutations (such as exon 19 deletions and L858R substitutions) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR-TKIs.[1][2] Furthermore, Lazertinib has demonstrated the ability to penetrate the blood-brain barrier, making it a promising agent for treating brain metastases in NSCLC patients.
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for preclinical drug evaluation compared to traditional two-dimensional (2D) monolayer cultures.[4][5][6] Spheroids better mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and gene expression patterns.[6][7] Consequently, 3D models can offer more predictive insights into a drug's efficacy and potential resistance mechanisms. Studies have shown that lung cancer cells grown in 3D spheroids can exhibit differential sensitivity to EGFR-TKIs compared to their 2D counterparts, underscoring the importance of utilizing these advanced models in drug development.[4][8]
These application notes provide a comprehensive guide to utilizing Lazertinib in 3D spheroid culture models of lung cancer, including detailed experimental protocols, data presentation, and visualization of key biological pathways and workflows.
Signaling Pathways and Mechanism of Action
Lazertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many NSCLC cases.[4] EGFR activation, often due to mutations, triggers downstream cascades, primarily the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[4][9][10] Lazertinib irreversibly binds to the ATP-binding site of mutant EGFR, including the T790M resistance mutation, thereby blocking its kinase activity and preventing the activation of these downstream signaling molecules.[4][8] This leads to reduced cancer cell proliferation and the induction of apoptosis.[4]
Resistance to third-generation EGFR-TKIs like Lazertinib can emerge through various mechanisms. One notable mechanism is the amplification of the MET proto-oncogene, which can activate bypass signaling pathways, allowing cancer cells to circumvent EGFR inhibition.[11] The development of a C797S mutation in the EGFR gene is another identified resistance mechanism to third-generation EGFR TKIs.[12][13][14]
Data Presentation
The following table summarizes the differential effects of EGFR-TKIs on NSCLC cell lines grown in 2D monolayer versus 3D spheroid cultures. The data, adapted from studies on the third-generation EGFR-TKI osimertinib, illustrates the typically observed increase in IC50 values in 3D models, reflecting a higher resistance to treatment compared to 2D cultures.[4][8]
| Cell Line | EGFR Mutation Status | Culture Condition | EGFR-TKI | IC50 (nM) | Reference |
| HCC827 | exon 19 deletion | 2D Monolayer | Osimertinib | ~10 | [4] |
| 3D Spheroid | Osimertinib | ~1 | [4] | ||
| 2D Monolayer | Gefitinib | ~10 | [4] | ||
| 3D Spheroid | Gefitinib | ~1 | [4] | ||
| NCI-H1975 | L858R/T790M | 2D Monolayer | Osimertinib | ~100 | [4] |
| 3D Spheroid | Osimertinib | ~10 | [4] | ||
| 2D Monolayer | Gefitinib | >1000 | [4] | ||
| 3D Spheroid | Gefitinib | >1000 | [4] |
Note: The IC50 values are approximate and compiled from published dose-response curves for illustrative purposes. Researchers should determine the precise IC50 for their specific experimental conditions.
Experimental Protocols
The following protocols are adapted from established methodologies for the 3D culture of NSCLC cell lines and their treatment with EGFR-TKIs.[1][4][9][15]
Protocol 1: Generation of NSCLC 3D Spheroids
-
Cell Culture: Culture human NSCLC cell lines (e.g., HCC827 for EGFR exon 19 deletion, NCI-H1975 for L858R/T790M mutation) in appropriate growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh growth medium and perform a cell count. Seed the cells into ultra-low attachment (ULA) 96-well round-bottom plates at a density of 500 to 2000 cells per well in 100 µL of medium.[1]
-
Spheroid Formation: Centrifuge the plates at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plates for 48-72 hours to allow for the formation of compact spheroids.[4] Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Lazertinib Treatment of NSCLC Spheroids
-
Drug Preparation: Prepare a stock solution of Lazertinib in DMSO. On the day of the experiment, prepare serial dilutions of Lazertinib in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest Lazertinib dose.
-
Drug Administration: After 48-72 hours of spheroid formation, gently add 100 µL of the prepared Lazertinib dilutions or vehicle control to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the treated spheroids for a period of 72 to 96 hours.[4] The incubation time may need to be optimized depending on the cell line and the specific endpoint being measured.
Protocol 3: Analysis of Lazertinib Efficacy
A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
-
Assay Preparation: Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 200 µL).
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[16]
B. Spheroid Size and Morphology Imaging
-
Image Acquisition: At various time points during the treatment, capture brightfield images of the spheroids in each well using an inverted microscope equipped with a camera.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter or area of the spheroids.[13]
-
Data Analysis: Plot the change in spheroid size over time for each treatment condition to assess the effect of Lazertinib on spheroid growth.
C. Western Blotting for Signaling Pathway Analysis
-
Spheroid Collection and Lysis: After a shorter treatment duration (e.g., 2-6 hours), carefully collect the spheroids from each treatment group. Wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., total EGFR, phosphorylated EGFR, total AKT, phosphorylated AKT, total ERK, phosphorylated ERK) followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine the effect of Lazertinib on the phosphorylation status and expression of target proteins.
Conclusion
The use of 3D spheroid culture models provides a more clinically relevant platform for evaluating the efficacy of targeted therapies like Lazertinib in NSCLC. The protocols and data presented herein offer a framework for researchers to investigate the anti-tumor activity of Lazertinib, explore mechanisms of sensitivity and resistance, and ultimately contribute to the development of more effective treatment strategies for NSCLC patients. The differential response observed between 2D and 3D models highlights the necessity of incorporating these advanced culture systems into preclinical drug discovery pipelines.
References
- 1. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for 3D screening of lung cancer spheroids using natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-world clinical evidence of lazertinib use in acquired EGFR T790M mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for generation of lung adenocarcinoma organoids from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D cell culture models in research: applications to lung cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. emerging-researchers.org [emerging-researchers.org]
- 9. Highly Mimetic Ex Vivo Lung‐Cancer Spheroid‐Based Physiological Model for Clinical Precision Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR Suppression Inhibits the Sphere Formation of MCF7 Cells Overexpressing EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Clinical Responses to Targeted Therapies by Patient-Derived Organoids of Advanced Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The matrix-dependent 3D spheroid model of the migration of non-small cell lung cancer: a step towards a rapid automated screening [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Lazertinib dosage to minimize toxicity in preclinical models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Lazertinib in preclinical models while minimizing toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lazertinib?
A1: Lazertinib is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It selectively targets and inhibits both EGFR-sensitizing mutations (such as exon 19 deletions and L858R substitution) and the T790M resistance mutation, while sparing wild-type EGFR.[2][3][4] By forming a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, Lazertinib blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1]
Q2: What are the common toxicities observed with Lazertinib in preclinical models?
A2: Preclinical studies and clinical data suggest that the most common toxicities associated with Lazertinib are generally mild and manageable. These are often "on-target" effects resulting from the inhibition of EGFR in normal tissues.[5] The most frequently reported adverse events include dermatological toxicities like rash and pruritus (itching).[6][7] Preclinical cardiac safety assessments have indicated that Lazertinib has a low risk of cardiotoxicity, with studies showing little to no clinically relevant effects on cardiac electrophysiology or function.[8][9]
Q3: How can I minimize skin-related toxicities in my animal models?
A3: In preclinical studies, dose-escalation assays have suggested that at high doses, Lazertinib is less likely to induce skin toxicity compared to some other EGFR TKIs.[3][10] To minimize skin-related adverse events, it is crucial to establish the maximum tolerated dose (MTD) for your specific animal model. Careful daily observation for any signs of skin abnormalities is recommended. If skin toxicity is observed, consider dose reduction or intermittent dosing schedules. Prophylactic measures, such as maintaining good animal husbandry and skin hygiene, may also be beneficial.
Q4: What is the brain penetration capability of Lazertinib?
A4: Preclinical studies have demonstrated that Lazertinib has a high capacity to penetrate the blood-brain barrier.[11] In murine brain metastasis models, Lazertinib effectively inhibited intracranial tumor growth, suggesting its potential for treating brain metastases in non-small cell lung cancer (NSCLC).[10][12]
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Animal Mortality
| Possible Cause | Troubleshooting Steps |
| Dose too high for the specific animal model. | 1. Re-evaluate the Maximum Tolerated Dose (MTD) in a small cohort of animals before commencing large-scale efficacy studies.[13] 2. Start with a lower dose and escalate gradually while monitoring for signs of toxicity. 3. Review the literature for established dosage ranges in similar preclinical models. |
| Off-target effects. | 1. Perform a comprehensive toxicological assessment, including hematology, clinical chemistry, and histopathology of major organs, to identify any unexpected organ damage.[5] 2. Compare the observed toxicities with the known on-target effects of EGFR inhibition (e.g., skin rash, diarrhea). |
| Improper drug formulation or administration. | 1. Ensure the drug is properly solubilized and stable in the chosen vehicle. 2. Verify the accuracy of the dosing volume and the administration technique (e.g., oral gavage, intravenous injection). |
Issue 2: Lack of Efficacy in Xenograft Models
| Possible Cause | Troubleshooting Steps |
| Suboptimal dosage. | 1. Confirm that the administered dose is sufficient to achieve therapeutic concentrations in the plasma and tumor tissue. 2. Consider performing pharmacokinetic (PK) and pharmacodynamic (PD) studies to correlate drug exposure with target engagement. |
| Drug resistance of the cancer cell line. | 1. Verify the EGFR mutation status of the cell line used. Lazertinib is most effective against cells with activating EGFR mutations and the T790M resistance mutation. 2. Consider using cell lines known to be sensitive to Lazertinib, such as H1975 (L858R/T790M) or PC-9 (exon 19 deletion).[14] |
| Issues with the xenograft model. | 1. Ensure successful tumor engraftment and monitor tumor growth to establish a baseline before starting treatment. 2. Optimize the tumor implantation technique (subcutaneous vs. orthotopic) for your research question.[15] |
Quantitative Data Summary
Table 1: In Vitro Potency of Lazertinib against EGFR Mutations
| Cell Line/EGFR Mutation | Assay Type | IC50 / GI50 (nM) | Reference |
| Del19/T790M | Kinase Assay | 1.7 | [16] |
| L858R/T790M | Kinase Assay | 2 | [16] |
| Del19 | Kinase Assay | 5 | [16] |
| L858R | Kinase Assay | 20.6 | [16] |
| Wild-Type EGFR | Kinase Assay | 76 | [16] |
| H1975 (L858R/T790M) | Cell Proliferation | 6 | [16] |
| PC9 (del19) | Cell Proliferation | 5 | [16] |
| H2073 (wt) | Cell Proliferation | 711 | [16] |
Table 2: Preclinical and Clinical Dose-Related Adverse Events
| Model | Dose | Observed Toxicities | Reference |
| Preclinical (in vivo) | High doses | Less likely to induce skin toxicity compared to osimertinib. | [3][10] |
| Clinical (Human) | 80 mg | Rash/Acne (10%), Pruritus (20%) | [7] |
| Clinical (Human) | 120 mg | Rash/Acne (40%), Pruritus (24%) | [7] |
| Clinical (Human) | 160 mg | Rash/Acne (35%), Pruritus (35%) | [7] |
| Clinical (Human) | 240 mg | Rash/Acne (33%), Pruritus (42%) | [7] |
| Clinical (Human) | 320 mg | Rash/Acne (40%), Pruritus (40%) | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Lazertinib on cancer cell lines.
Materials:
-
EGFR-mutant and wild-type cancer cell lines
-
Lazertinib stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Lazertinib in culture medium.
-
Remove the medium from the wells and add 100 µL of the Lazertinib dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
NSCLC Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy and toxicity of Lazertinib.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
EGFR-mutant NSCLC cell line (e.g., NCI-H1975)
-
Lazertinib formulation for oral gavage
-
Vehicle control
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Culture NCI-H1975 cells to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[2]
-
Monitor the mice for tumor growth. Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.[17]
-
Administer Lazertinib (e.g., daily by oral gavage) at the desired dose levels. The control group receives the vehicle only.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[18]
-
Monitor animal body weight and general health daily as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot for EGFR Pathway Analysis
Objective: To assess the effect of Lazertinib on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Treated and untreated cell or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal and quantify band intensities using densitometry software.[20]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Lazertinib.
Caption: Workflow for preclinical evaluation of Lazertinib.
Caption: Troubleshooting logic for in vivo Lazertinib experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. bktimes.net [bktimes.net]
- 4. Lazertinib: on the Way to Its Throne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. Cardiac Safety Assessment of Lazertinib: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. benchchem.com [benchchem.com]
- 14. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting Lazertinib mesylate insolubility in aqueous buffers
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of Lazertinib mesylate in aqueous buffers for research applications.
Troubleshooting Guide
This section addresses specific issues researchers may encounter when preparing this compound solutions.
Q1: Why is my this compound precipitating when I add it to a neutral aqueous buffer like PBS?
A: this compound's solubility is highly dependent on pH. It is soluble in acidic conditions (pH 1.2–4.0) but is practically insoluble in neutral to alkaline buffers (pH 7.0–8.0)[1]. Phosphate-buffered saline (PBS), typically at a pH of 7.4, falls into the range where Lazertinib is sparingly soluble, leading to precipitation. The solubility begins to decrease sharply between pH 5.0 and 6.0[1].
Q2: What is the correct procedure for preparing a working solution of this compound for an in vitro experiment?
A: The recommended method involves first creating a concentrated stock solution in an organic solvent, followed by dilution into your aqueous experimental buffer. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for stock solutions[2][3][4][5].
-
Step 1: Prepare a High-Concentration Stock Solution. Dissolve the this compound solid in 100% anhydrous DMSO. For example, a stock of 10 mM can be readily prepared. Some suppliers note that sonication may be required to fully dissolve the compound at higher concentrations[3].
-
Step 2: Dilute into Aqueous Buffer. Perform a serial or direct dilution of the DMSO stock into your final aqueous buffer (e.g., cell culture medium, PBS) immediately before use. The final concentration of DMSO should be kept as low as possible to avoid solvent effects on your experimental system (typically ≤0.5%).
Q3: I prepared a DMSO stock solution, but the compound still precipitated after I diluted it into my cell culture medium. What went wrong?
A: This issue, known as "crashing out," can occur for several reasons:
-
Exceeding the Solubility Limit: Even with a small amount of DMSO, the final concentration of Lazertinib in the aqueous medium may have exceeded its solubility limit. The solubility in a 1:2 mixture of DMF:PBS (pH 7.2) is only about 0.3 mg/mL[2].
-
Solution Temperature: Diluting into a cold or room-temperature medium can decrease solubility. Using a pre-warmed medium (e.g., 37°C) can sometimes help keep the compound in solution.
-
Insufficient Mixing: Ensure rapid and thorough mixing (e.g., vortexing) immediately upon adding the DMSO stock to the aqueous buffer to disperse the drug molecules quickly.
The troubleshooting workflow below provides a logical approach to diagnosing solubility issues.
Caption: Troubleshooting workflow for this compound insolubility.
Q4: Are there alternative solubilizing agents that can improve the aqueous solubility of Lazertinib?
A: Yes, for more challenging applications, several excipients can be used. These are common in formulation development and can be adapted for in vitro use with appropriate controls.
-
Cyclodextrins: These molecules encapsulate poorly soluble drugs, increasing their aqueous solubility. Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) has been shown to be effective for tyrosine kinase inhibitors and is used in some Lazertinib formulations[4][6].
-
Surfactants: Non-ionic surfactants like Tween-80 are also used in formulations to improve solubility and stability[4][7].
-
Co-solvents: For in vivo preparations, co-solvents like PEG300 are often combined with DMSO and surfactants[4][7].
Frequently Asked Questions (FAQs)
-
What is the best solvent for making a primary stock solution? Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound[2][3].
-
How should I store this compound and its solutions?
-
Solid: Store at -20°C, sealed and protected from moisture[2].
-
DMSO Stock Solution: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month[8]. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: These are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day[2].
-
-
What is the mechanism of action for Lazertinib? Lazertinib is a third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI)[9][10]. It selectively targets EGFR activating mutations (Exon 19 deletions, L858R) and the T790M resistance mutation while having less activity against wild-type EGFR[2][5]. By covalently binding to the Cys797 residue in the ATP-binding site of EGFR, it blocks downstream signaling pathways like PI3K/AKT and MAPK/ERK, which inhibits cell proliferation and induces apoptosis[8][9][11].
Caption: Simplified EGFR signaling pathway inhibited by Lazertinib.
Reference Data
The following table summarizes key solubility data for Lazertinib and its mesylate salt.
| Compound Form | Solvent/Vehicle | Concentration | Conditions |
| Lazertinib | DMSO | 3.33 mg/mL (6.0 mM) | Requires sonication and warming to 60°C[4]. |
| Lazertinib | DMSO | 4-5 mg/mL (7.2-9.0 mM) | Standard dissolution[5][7]. |
| This compound | DMSO | 100 mg/mL (153.7 mM) | Requires sonication[3]. |
| Lazertinib | DMF | ~3 mg/mL | - |
| Lazertinib | 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | Diluted from DMF stock[2]. |
| Lazertinib | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 0.9 mg/mL | In vivo formulation[4]. |
| Lazertinib | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.9 mg/mL | In vivo formulation[4]. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution and Dilution into Cell Culture Medium
Materials:
-
This compound solid (MW: 650.75 g/mol )
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 650.75 g/mol * 1000 mg/g * 1 mL = 6.51 mg.
-
Accurately weigh out ~6.51 mg of this compound solid into a sterile microcentrifuge tube.
-
-
Prepare DMSO Stock Solution:
-
Add 1 mL of anhydrous DMSO to the tube containing the solid.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved and the solution is clear. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
This is your 10 mM stock solution.
-
-
Prepare Working Solution (Example: 10 µM final concentration):
-
This will be a 1:1000 dilution. The final DMSO concentration will be 0.1%.
-
Pipette the desired volume of pre-warmed cell culture medium into a sterile tube (e.g., 999 µL).
-
While vortexing the medium at a medium speed, quickly add 1 µL of the 10 mM DMSO stock solution directly into the liquid.
-
Continue vortexing for another 10-15 seconds to ensure complete and rapid mixing.
-
-
Application and Storage:
-
Use the freshly prepared working solution immediately for your experiment.
-
Aliquot the remaining 10 mM DMSO stock solution into small, single-use volumes and store at -80°C.
-
Caption: Conceptual diagram of cyclodextrin-mediated solubilization.
References
- 1. Effects of Acid-Reducing Agents on the Pharmacokinetics of Lazertinib in Patients with EGFR Mutation-Positive Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lazertinib | C30H34N8O3 | CID 121269225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. go.drugbank.com [go.drugbank.com]
Technical Support Center: Managing and Interpreting Off-Target Effects of Lazertinib in Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting the off-target effects of Lazertinib in various research models. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to facilitate a deeper understanding of Lazertinib's selectivity and potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lazertinib?
Lazertinib is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the selective and covalent inhibition of mutant EGFR, including sensitizing mutations (Exon 19 deletions and L858R substitution) and the T790M resistance mutation.[1] By binding to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, Lazertinib blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2][3]
Q2: How does the selectivity of Lazertinib for mutant EGFR compare to wild-type (WT) EGFR?
Preclinical studies have demonstrated that Lazertinib is highly selective for mutant forms of EGFR over WT EGFR.[1] This selectivity is a key characteristic of third-generation EGFR TKIs, aiming to minimize off-target toxicities associated with the inhibition of WT EGFR in healthy tissues, such as skin rash and diarrhea.[1]
Q3: What are the known or potential off-target effects of Lazertinib observed in preclinical and clinical studies?
While designed for high selectivity, Lazertinib, like other kinase inhibitors, may exhibit off-target effects. In preclinical models, Lazertinib has shown some activity against other kinases, though detailed public kinome-wide screening data is limited. Clinically, observed adverse events can provide clues to potential off-target activities. Common treatment-related adverse events include rash, pruritus (itching), paresthesia (tingling or numbness), and diarrhea.[4] While often associated with on-target inhibition of WT EGFR in the skin and gastrointestinal tract, the possibility of off-target contributions to these or other toxicities cannot be excluded without comprehensive profiling. One study noted that Lazertinib has marked lower potency against HER2 compared to osimertinib, suggesting a potentially better-defined safety profile regarding HER2-related toxicities.[5]
Q4: What are the primary mechanisms of acquired resistance to Lazertinib, and can they involve off-target pathways?
Acquired resistance to Lazertinib can occur through on-target mechanisms, such as the emergence of new mutations in the EGFR gene (e.g., C797S), or through the activation of bypass signaling pathways that are independent of EGFR.[6] These bypass pathways can be considered a form of functional off-target effect, where the cancer cells adapt by utilizing other signaling cascades to survive and proliferate. Examples of such pathways include the activation of MET, HER2, or the PI3K/AKT pathway through genetic alterations in its components.[7]
Troubleshooting Guides
This section provides guidance for specific issues that researchers may encounter during their experiments with Lazertinib.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected cellular phenotype (e.g., inhibition of a process thought to be EGFR-independent). | Off-target kinase inhibition. Lazertinib may be inhibiting one or more kinases other than EGFR that are involved in the observed cellular process. | 1. Perform a Kinome Scan: Use a commercial service or an in-house platform to screen Lazertinib against a broad panel of kinases to identify potential off-target interactions. 2. Validate with Orthogonal Methods: Use a structurally unrelated EGFR inhibitor or a genetic approach (e.g., siRNA or CRISPR-mediated knockout of EGFR) to confirm if the phenotype is truly EGFR-independent. 3. Cellular Target Engagement Assay: Employ techniques like NanoBRET to confirm that Lazertinib is engaging the suspected off-target kinase within the cell. |
| Discrepancy between biochemical IC50 and cellular potency (EC50). | 1. Cellular permeability and efflux: Lazertinib's ability to enter the cell and its susceptibility to efflux pumps can affect its intracellular concentration. 2. ATP competition: The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like Lazertinib, leading to a rightward shift in potency in cellular assays. 3. Off-target effects: An off-target with high cellular potency could be responsible for the observed phenotype. | 1. Assess Cell Permeability: Use analytical methods to measure the intracellular concentration of Lazertinib. 2. Evaluate ATP Competition: Compare IC50 values from biochemical assays performed at different ATP concentrations. 3. CRISPR Knockout of Suspected Off-Targets: If a potent off-target is identified, knocking it out should reduce the cellular potency of Lazertinib if that off-target is contributing to the phenotype. |
| Inconsistent results across different cell lines. | Differential expression of on- and off-target kinases. The expression levels of EGFR and potential off-target kinases can vary significantly between cell lines, leading to different responses to Lazertinib. | 1. Characterize Target Expression: Use western blotting or other methods to quantify the expression levels of EGFR and key potential off-target kinases in the cell lines being used. 2. Correlate Expression with Potency: Analyze whether the expression level of a particular kinase correlates with the observed potency of Lazertinib across the cell line panel. |
| Development of resistance in long-term cell culture models. | Activation of bypass signaling pathways. Prolonged treatment with Lazertinib can lead to the upregulation of alternative signaling pathways that promote cell survival and proliferation, independent of EGFR. | 1. Phosphoproteomic Analysis: Use mass spectrometry-based phosphoproteomics to identify signaling pathways that are activated in resistant cells compared to sensitive parental cells. 2. Combination Therapy: Test the efficacy of combining Lazertinib with inhibitors of the identified bypass pathways. 3. Genetic Analysis: Sequence the DNA and RNA of resistant cells to identify mutations or changes in gene expression that could be driving resistance. |
Data Presentation
On-Target Potency of Lazertinib
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Lazertinib against its intended EGFR targets.
| Target | IC50 (nM) | Assay Type |
| EGFR (Exon 19 Del) | 2.1 - 5.4 | Biochemical/Cell-based |
| EGFR (L858R) | 1.7 - 6.2 | Biochemical/Cell-based |
| EGFR (L858R/T790M) | 1.7 - 20.6 | Biochemical/Cell-based |
| EGFR (WT) | 60 - 722.7 | Biochemical/Cell-based |
Data compiled from publicly available preclinical studies.[1][5] Values can vary depending on the specific assay conditions.
Off-Target Kinase Profile of Lazertinib (Hypothetical Example)
As comprehensive, publicly available kinome-wide screening data for Lazertinib is limited, the following table is a hypothetical representation of what such data might look like. Researchers are strongly encouraged to perform their own kinome profiling experiments to determine the specific off-target profile of Lazertinib in their experimental systems.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Potential Implication |
| EGFR (L858R/T790M) | >99% | <5 | On-Target |
| Kinase A | 85% | 150 | Potential for off-target effects at higher concentrations. |
| Kinase B | 60% | 500 | Moderate off-target activity. |
| Kinase C | 25% | >1000 | Likely not a significant off-target. |
| ... (400+ other kinases) | <10% | >10,000 | High selectivity. |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of Lazertinib against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of Lazertinib in 100% DMSO (e.g., 10 mM). Serially dilute the stock solution to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™) or an in-house panel of recombinant kinases.
-
Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and ATP (often at or near the Km for ATP for each kinase).
-
Inhibitor Incubation: Add Lazertinib at the desired concentrations to the kinase reaction mixtures. Include appropriate controls:
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
-
Positive Control: A known potent inhibitor for each kinase (if available).
-
-
Reaction Initiation and Termination: Initiate the reaction by adding ATP. After a defined incubation period at the optimal temperature for each kinase, stop the reaction.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibited by Lazertinib relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of Lazertinib concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm the binding of Lazertinib to a suspected off-target kinase in a live-cell context.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the suspected off-target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Plate the cells in a multi-well plate suitable for luminescence measurements and allow them to attach overnight.
-
Tracer and Inhibitor Addition:
-
Add the NanoBRET™ fluorescent tracer specific for the kinase of interest to the cells.
-
Add Lazertinib at a range of concentrations. Include a no-inhibitor control.
-
-
Incubation: Incubate the plate for a sufficient time to allow for the tracer and inhibitor to reach binding equilibrium within the cells.
-
Luminescence Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters.
-
Data Analysis:
-
The BRET signal is inversely proportional to the amount of Lazertinib bound to the target kinase.
-
Plot the BRET signal against the logarithm of the Lazertinib concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50 value, which reflects the concentration of Lazertinib required to displace 50% of the tracer from the target kinase.
-
Protocol 3: Phosphoproteomic Analysis of Off-Target Pathway Activation
Objective: To identify cellular signaling pathways that are modulated by Lazertinib, independent of EGFR inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (ideally one with low or no EGFR expression, or an EGFR knockout line).
-
Treat the cells with Lazertinib at a concentration known to cause the unexpected phenotype, and a vehicle control (DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify the phosphopeptides in each sample.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon Lazertinib treatment.
-
Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are enriched in the differentially regulated phosphoproteins. This will point to potential off-target kinases and pathways affected by Lazertinib.
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Lazertinib Inhibition.
References
- 1. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lazertinib as a frontline treatment in patients with EGFR-mutated advanced non-small cell lung cancer: Long-term follow-up results from LASER201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lazertinib: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
Technical Support Center: Best Practices for Cell Line Authentication in Lazertinib Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on cell line authentication for experiments involving Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Adherence to these best practices is critical for ensuring the validity, reproducibility, and integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: Why is cell line authentication crucial for our Lazertinib experiments?
A1: Cell line authentication is paramount for several reasons. Misidentified or cross-contaminated cell lines can lead to inaccurate and misleading experimental results, wasting significant time and resources.[1] In the context of Lazertinib, which targets specific EGFR mutations (exon 19 deletions, L858R, and the T790M resistance mutation), using an unauthenticated cell line could mean that the cells do not harbor the expected mutations, rendering the experimental findings invalid.[2][3][4][5] Many funding agencies and scientific journals now mandate cell line authentication for grant applications and publications.[6][7][8]
Q2: What is the gold standard method for authenticating human cell lines?
A2: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[6][9][10][11] STR analysis examines specific, highly polymorphic short tandem repeat regions in the genome to create a unique DNA fingerprint for each cell line.[12] This profile can be compared to reference databases to confirm the cell line's identity.[13]
Q3: How often should we authenticate our cell lines?
A3: It is recommended to authenticate your cell lines at several key points:
-
Upon receipt of a new cell line from any source (even from a reputable cell bank or another laboratory).[9][14]
-
Before beginning a new series of experiments.[13]
-
Before freezing a new cell bank.[15]
-
If the cell line's morphology or growth characteristics change unexpectedly.
-
Before submitting a manuscript for publication.[9]
-
Regularly, at least annually, for continuous cultures.[14]
Q4: What are the common causes of cell line misidentification and cross-contamination?
A4: The most common causes include:
-
Human error: Mislabeling of flasks or vials is a frequent source of mix-ups.[6]
-
Cross-contamination during handling: Sharing media or reagents between different cell lines, or working with multiple cell lines simultaneously in the same biosafety cabinet can lead to cross-contamination.[9][15] Aerosol generation during pipetting can also transfer cells between cultures.[6]
-
Use of unauthenticated cell stocks: Obtaining cell lines from other labs without proper authentication documentation increases the risk of using a misidentified line.[9]
-
Contaminating cells outgrowing the original line: Aggressive and fast-growing cell lines, like HeLa, are common contaminants that can quickly overtake the original cell population.[16][17]
Q5: Where can I find reference STR profiles for my cell lines?
A5: Several reputable online databases maintain STR profiles for a vast number of human cell lines. These include:
-
ATCC STR Database
-
DSMZ STR Profile Database
-
Cellosaurus
You can use these resources to compare the STR profile of your cell line with the reference data.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Lazertinib IC50 values | The cell line may not have the expected EGFR mutation status due to misidentification or genetic drift. | Immediately perform STR profiling to confirm the cell line's identity. Sequence the EGFR gene to verify the presence of the expected mutations (e.g., Exon 19 deletion, L858R, T790M). |
| Inconsistent experimental results between batches of cells | The cell line may have been passaged too many times, leading to phenotypic or genotypic changes (genetic drift).[6] A low-level cross-contamination may be present and expanding over time. | Always use low-passage number cells for experiments.[6] Perform STR profiling to check for cross-contamination, which may appear as a mixed profile.[12] Start a new culture from a validated, low-passage frozen stock. |
| STR profile does not match the reference database | The cell line is likely misidentified or cross-contaminated with another human cell line. | Discard the cell line. Obtain a new, authenticated vial from a reputable cell bank like ATCC. Update your lab's records to prevent future use of the misidentified line. |
| STR profile shows more than two alleles at multiple loci | This is a strong indication of cross-contamination with another human cell line.[13] | Discard the contaminated culture immediately. Review cell handling procedures to identify and rectify the source of contamination. Decontaminate biosafety cabinets and incubators. |
| Mycoplasma contamination suspected | Mycoplasma can alter cellular responses to drugs, affecting experimental outcomes. | Regularly test all cell cultures for mycoplasma using a reliable method such as PCR or a fluorescent dye-based assay (e.g., Hoechst stain). If positive, discard the culture or treat with appropriate antibiotics if the cell line is irreplaceable (note: treatment can sometimes alter cell behavior). |
Experimental Protocols
Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
This protocol outlines the general steps for STR profiling. It is recommended to use a commercial STR profiling kit and follow the manufacturer's instructions for optimal results.
-
Sample Collection:
-
For adherent cells, wash the flask with PBS, then detach the cells using trypsin.
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
The cell pellet can be used immediately for DNA extraction or stored at -80°C.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure a sufficient amount for PCR.
-
-
PCR Amplification:
-
Use a commercial STR profiling kit (e.g., Promega GenePrint® systems) which contains primers for multiple STR loci and the amelogenin gene for sex determination.[12]
-
Set up the PCR reaction according to the kit's protocol, including the recommended amount of template DNA.
-
Perform PCR amplification using the specified cycling conditions.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
An internal size standard is included in each sample to ensure accurate sizing of the fragments.
-
-
Data Analysis:
-
The output from the capillary electrophoresis is an electropherogram showing peaks for each STR allele.
-
Use specialized software to analyze the data and determine the allele sizes for each STR locus.
-
The resulting STR profile is a series of numbers representing the repeat units at each locus.
-
-
Database Comparison:
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Lazertinib Against Various EGFR Mutations
| EGFR Mutation | Cell Line | IC50 (nmol/L) |
| Exon 19 Deletion | PC9 | 1.9 - 12.4 |
| L858R | H1975 | 1.9 - 12.4 |
| T790M | H1975 | 1.9 - 12.4 |
| L858R/T790M | - | 1.7 - 20.6 |
| Wild-Type (WT) EGFR | - | 76 - 722.7 |
Data compiled from preclinical studies.[4][5]
Visualizations
Signaling Pathways
Caption: Lazertinib inhibits mutant EGFR, blocking downstream signaling pathways.
Experimental Workflow
References
- 1. Thousands of studies could be flawed due to contamin... [nicswell.co.uk]
- 2. What is the mechanism of Lazertinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action [jnjmedicalconnect.com]
- 5. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LABTips: Preventing Cell Line Misidentification | Labcompare.com [labcompare.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Cell Line Authentication [promega.sg]
- 13. Cell Line Authentication Resources [promega.com]
- 14. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 15. promegaconnections.com [promegaconnections.com]
- 16. science.thewire.in [science.thewire.in]
- 17. cbc.ca [cbc.ca]
Technical Support Center: Minimizing Experimental Variability in Lazertinib In Vitro Sensitivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when assessing the in vitro sensitivity of Lazertinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lazertinib?
A1: Lazertinib is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It selectively targets and inhibits both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having significantly less activity against wild-type EGFR.[2][3] Lazertinib forms a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which irreversibly blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting cancer cell proliferation and inducing apoptosis.[4][5]
Q2: What are the common mechanisms of acquired resistance to Lazertinib?
A2: Acquired resistance to Lazertinib can develop through several mechanisms. The most frequently reported is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible TKIs like Lazertinib.[6] Other mechanisms include the amplification of bypass signaling pathways, such as MET amplification, which allows cancer cells to circumvent the EGFR blockade.[7]
Q3: Why am I observing high variability in my Lazertinib IC50 values across experiments?
A3: High variability in IC50 values can stem from several factors:
-
Cell Culture Conditions: Inconsistent cell passage numbers, cell seeding densities, and over-confluent cells can alter the physiological state and drug response of your cell lines.[4][8]
-
Reagent Quality and Handling: Variability in the quality of cell culture media, serum, and the Lazertinib compound itself can impact results. Ensure proper dissolution of Lazertinib in a suitable solvent like DMSO and prepare fresh dilutions for each experiment to avoid degradation.[2][4]
-
Assay Protocol and Timing: Inconsistent incubation times with Lazertinib and variations in the execution of the cell viability assay can introduce significant variability.[4][8]
-
Pipetting and Technical Errors: Inaccurate pipetting of cells, media, or drug solutions is a common source of error.[4]
Q4: My western blot results for phosphorylated EGFR (p-EGFR) are inconsistent after Lazertinib treatment. What could be the cause?
A4: Inconsistent western blot results for p-EGFR are a common issue. Potential causes include:
-
Sample Preparation: Inconsistent lysis buffer composition, particularly the absence or ineffectiveness of phosphatase inhibitors, can lead to the dephosphorylation of proteins.[8]
-
Protein Loading: Unequal protein loading across lanes will result in variable band intensities. Accurate protein quantification is crucial.[9][10]
-
Antibody Quality: The quality and specificity of the primary antibody against p-EGFR are critical for obtaining reliable results.
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can lead to weak or inconsistent signals.[8]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/IC50 Values
| Potential Cause | Troubleshooting Recommendation |
| Cell Line Instability | Use low-passage number cells and perform regular cell line authentication (e.g., STR profiling).[4] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes.[4] |
| Reagent Variability | Use consistent lots of media and serum. Prepare fresh Lazertinib dilutions for each experiment from a validated stock solution.[2][4] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental data; instead, fill them with sterile PBS or media to minimize evaporation.[4] |
| Inhibitor Precipitation | Visually inspect the media for any signs of precipitation after adding Lazertinib. If solubility is an issue, consider reducing the final DMSO concentration.[8] |
| Inconsistent Incubation Time | Standardize the incubation time for Lazertinib treatment across all experiments.[8] |
Guide 2: Unexpected Western Blot Results for EGFR Signaling
| Potential Cause | Troubleshooting Recommendation |
| Low or No p-EGFR Signal | Ensure the cell line expresses sufficient levels of EGFR. If the pathway is not constitutively active, stimulate cells with EGF prior to inhibitor treatment.[2] |
| Inconsistent Band Intensities | Perform accurate protein quantification (e.g., BCA assay) and load equal amounts of protein per lane. Use a reliable loading control (e.g., GAPDH, β-actin) for normalization.[8][9] |
| High Background | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and antibody concentrations. Ensure adequate washing steps.[9] |
| Multiple or Non-specific Bands | Use a highly specific primary antibody. Optimize antibody dilution and incubation conditions. |
| Phosphatase Activity | Always use fresh lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. Keep samples on ice during preparation.[8][9] |
Quantitative Data Summary
Table 1: Lazertinib IC50 Values in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation Status | Lazertinib IC50 (nM) | Reference |
| Ba/F3 | Del19/T790M | 1.7 | [11] |
| Ba/F3 | L858R/T790M | 2 | [11] |
| Ba/F3 | Del19 | 5 | [11] |
| PC9 | Del19 | 5 | [1][11] |
| H1975 | L858R/T790M | 6 | [1][11] |
| Ba/F3 | L858R | 20.6 | [11] |
| Ba/F3 | Wild-type EGFR | 76 | [11] |
| H2073 | Wild-type EGFR | 711 | [1][11] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]
-
-
Lazertinib Treatment:
-
Prepare serial dilutions of Lazertinib in culture medium. The final DMSO concentration should be consistent across all wells (typically ≤0.1%).[4]
-
Carefully remove the old medium and add 100 µL of the drug-containing medium to the respective wells.
-
Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.[4]
-
Incubate for the desired treatment period (e.g., 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13]
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results to determine the IC50 value.
-
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal EGFR activation.
-
Pre-treat cells with various concentrations of Lazertinib or vehicle control for the desired time (e.g., 2 hours).
-
If necessary, stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.[8]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[8][9]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Collection:
-
Treat cells with Lazertinib at the desired concentrations for the appropriate duration.
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the collected cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up the compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Lazertinib Signaling Pathway Inhibition.
Caption: In Vitro Lazertinib Sensitivity Assay Workflow.
References
- 1. Lazertinib | EGFR | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dermatologic Adverse Reactions in Lazertinib Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing dermatologic adverse reactions in animal models treated with Lazertinib. The following information is designed to help mitigate common side effects and ensure the integrity of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common dermatologic adverse reactions observed in animal models treated with Lazertinib and other EGFR inhibitors?
A1: The most frequently reported dermatologic toxicities associated with Epidermal Growth Factor Receptor (EGFR) inhibitors like Lazertinib primarily affect tissues with high EGFR expression.[1] These dose-dependent reactions commonly include:
-
Papulopustular (acneiform) rash: This is the most common cutaneous reaction, characterized by follicular papules and pustules.[1][2]
-
Xerosis (Dry Skin): Inhibition of EGFR can lead to dry, scaly, and flaky skin.
-
Pruritus (Itching): This is a common symptom that can accompany the rash and dry skin.
-
Paronychia: Inflammation of the tissue around the nails.[1]
Q2: What is the underlying mechanism of Lazertinib-induced skin toxicity?
A2: Lazertinib, as a third-generation EGFR tyrosine kinase inhibitor (TKI), selectively targets mutant EGFR.[3] However, EGFR is also highly expressed in normal skin keratinocytes, where it plays a crucial role in regulating their proliferation, differentiation, and survival.[4] Inhibition of the EGFR signaling pathway in the skin disrupts these normal processes, leading to:
-
Growth arrest and premature differentiation of keratinocytes.
-
Impaired skin barrier function.
-
An inflammatory response, characterized by the recruitment of immune cells.
This disruption of skin homeostasis manifests as the observed dermatologic adverse reactions.
Q3: Is the severity of skin rash correlated with the anti-tumor efficacy of Lazertinib?
A3: In clinical studies of EGFR inhibitors, a positive correlation has been observed between the presence and severity of rash and the anti-tumor response.[2][5] This suggests that the rash may serve as a surrogate marker for effective EGFR inhibition.[2][5] While this is a valuable clinical observation, in a preclinical setting, the primary goal is to manage the toxicity to maintain the animal's welfare and the experiment's integrity.
Q4: How can I proactively manage and minimize skin toxicities in my animal studies?
A4: Prophylactic measures are recommended to mitigate the severity of dermatologic adverse events.[6] A proactive approach can help prevent dose reductions or interruptions in your study.[7] Key strategies include:
-
Baseline Skin Assessment: Thoroughly examine and document the skin condition of the animals before starting treatment.
-
Moisturizers/Emollients: Regular application of a veterinary-approved, alcohol-free emollient cream can help maintain skin hydration and barrier function.
-
Prophylactic Antibiotics: Low-dose oral doxycycline (B596269) or minocycline (B592863) can be administered for their anti-inflammatory properties, which have been shown to reduce the severity of EGFR inhibitor-induced rash.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Mild to Moderate Papulopustular Rash (Covering <10% of Body Surface Area) | On-target inhibition of EGFR in the skin. | 1. Continue Lazertinib dosing. 2. Initiate topical treatment: Apply a thin layer of 1% hydrocortisone (B1673445) cream to the affected areas once or twice daily.[9] 3. Administer oral anti-inflammatories: Consider adding low-dose doxycycline to the drinking water or via oral gavage.[10][11] 4. Monitor closely: Assess the rash daily using a standardized scoring system (see Experimental Protocols). |
| Severe Papulopustular Rash (Covering >10% of Body Surface Area, or with ulceration) | High sensitivity to EGFR inhibition or high drug exposure. | 1. Consider dose reduction: A temporary reduction in the Lazertinib dose (e.g., by 25-50%) may be necessary to allow for skin recovery. 2. Intensify topical treatment: Continue with 1% hydrocortisone cream and consider a veterinary consultation for more potent topical steroids if necessary. 3. Ensure adequate hydration and nutrition: Severe skin reactions can be distressing to the animals and may affect their food and water intake. 4. Prevent secondary infections: If open sores are present, consult with a veterinarian about topical or systemic antibiotics to prevent bacterial infections. |
| Excessive Scratching and Itching (Pruritus) | Inflammatory response secondary to EGFR inhibition. | 1. Maintain clean housing: Ensure bedding is clean and dry to minimize skin irritation. 2. Apply emollients: Frequent application of a bland, hydrating emollient can soothe the skin. 3. Consider antihistamines: Consult with a veterinarian regarding the appropriate use and dosage of antihistamines for the animal model. |
| Dry, Flaky Skin (Xerosis) | Impaired skin barrier function due to EGFR inhibition. | 1. Regularly apply emollients: This is the primary management strategy to restore moisture to the skin. 2. Avoid irritants: Ensure that any topical substances applied are free of alcohol and other potential irritants. |
Quantitative Data Summary
The following tables summarize the incidence of common dermatologic adverse events associated with Lazertinib. It is important to note that much of the available data comes from clinical trials where Lazertinib was used in combination with amivantamab.
Table 1: Incidence of Dermatologic Adverse Events with Lazertinib in Combination with Amivantamab (MARIPOSA Study) [12]
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
| Rash | 86% | 26% |
| Nail Toxicity | 71% | Not specified |
| Dry Skin | 24% | Not specified |
| Pruritus (Itching) | 24% | Not specified |
Data from human clinical trials. The incidence and severity in animal models may vary depending on the species, dose, and experimental conditions.
Table 2: Incidence of Dermatologic Adverse Events with Lazertinib Monotherapy at Different Doses [12]
| Dose Level | Rash/Acne (Any Grade) | Pruritus (Any Grade) |
| 80 mg | 10% | 20% |
| 120 mg | 40% | 24% |
| 160 mg | 35% | 35% |
| 240 mg | 33% | 42% |
Data from a Phase I/II study in humans. This provides an indication of the dose-dependent nature of these adverse events.
Experimental Protocols
Protocol 1: Dermatological Scoring in Animal Models
This protocol provides a method for semi-quantitatively scoring skin toxicity.
-
Visual Assessment: Once daily, visually inspect the animal's skin, paying close attention to the dorsal and ventral surfaces, face, and paws.
-
Scoring Parameters: Grade the following parameters on a scale of 0 to 3:
-
Erythema (Redness):
-
0: None
-
1: Faint or dull redness
-
2: Moderate redness
-
3: Severe (beet red) redness
-
-
Scaling/Flaking:
-
0: None
-
1: Mild scaling
-
2: Moderate scaling
-
3: Severe scaling with peeling
-
-
Papules/Pustules:
-
0: None
-
1: Few scattered papules
-
2: Dense papules with some pustules
-
3: Widespread, confluent pustules
-
-
Excoriation (Scratch Marks):
-
0: None
-
1: Mild, superficial scratches
-
2: Moderate scratches with some crusting
-
3: Deep scratches with ulceration
-
-
-
Total Score: Sum the scores for each parameter to obtain a total dermatological toxicity score for each animal. This allows for quantitative comparison between treatment groups.
Protocol 2: Prophylactic Management of Skin Rash
-
Baseline: Document the baseline skin condition of all animals before the first dose of Lazertinib.
-
Emollient Application: Beginning on Day 1 of treatment, apply a thin layer of a veterinary-approved, alcohol-free emollient cream to the dorsal skin daily.
-
Doxycycline Administration (for mice):
-
Prepare a solution of doxycycline in the drinking water to provide a daily dose of approximately 2.5 mg/kg.[10] The concentration will need to be adjusted based on the average daily water consumption of the mice.
-
Alternatively, administer doxycycline via oral gavage at a dose of 2.5 mg/kg twice daily.[10]
-
-
Monitoring: Observe animals daily for the development and severity of skin rash, grading it based on the dermatological scoring protocol.
Protocol 3: Reactive Management of Mild-to-Moderate Rash
-
Identify Rash: Upon observation of a Grade 1 or 2 rash, initiate reactive management.
-
Topical Corticosteroid Application:
-
Continue Monitoring: Continue daily scoring of the rash to assess the effectiveness of the treatment. If the rash worsens or does not improve within 7 days, consider dose modification of Lazertinib as per the troubleshooting guide.
Visualizations
Signaling Pathway
Caption: EGFR signaling in keratinocytes and the inhibitory action of Lazertinib.
Experimental Workflow
Caption: Workflow for managing dermatologic adverse events in animal models.
References
- 1. MET signaling in keratinocytes activates EGFR and initiates squamous carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Lazertinib: on the Way to Its Throne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Safer topical treatment for inflammation using 5α-tetrahydrocorticosterone in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrocortisone for skin: steroid for skin conditions - NHS [nhs.uk]
- 10. Tetracyclines inhibit microglial activation and are neuroprotective in global brain ischemia [bcm.edu]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. Hydrocortisone Cream for Rash and Skin Inflammation [verywellhealth.com]
How to address venous thromboembolic events in preclinical Lazertinib studies
Technical Support Center: Lazertinib Preclinical Studies
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering or investigating venous thromboembolic events (VTEs) during preclinical studies of Lazertinib. While specific preclinical data on Lazertinib-induced VTE is not extensively published, this resource is built upon the known class effects of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) and standard preclinical toxicology practices.
Frequently Asked Questions (FAQs)
Q1: Is there a known association between Lazertinib and venous thromboembolic events (VTEs)?
A1: In the clinical setting, serious and potentially fatal VTEs, including deep vein thrombosis (DVT) and pulmonary embolism (PE), have been reported in patients receiving Lazertinib in combination with amivantamab.[1][2][3] Most of these events occurred within the first four months of therapy.[1][2][4] While comprehensive preclinical data on VTEs with Lazertinib monotherapy is limited in public literature, the clinical findings necessitate careful monitoring and investigation for prothrombotic potential in preclinical models.
Q2: What is the proposed mechanism for TKI-induced VTE?
A2: The exact mechanisms are not fully elucidated but are thought to be multifactorial. Drugs can induce a prothrombotic state by affecting the vessel wall, blood flow, or various blood constituents.[5] For EGFR inhibitors, potential mechanisms could involve off-target effects on other kinases, alterations in endothelial cell function, or changes in the expression of procoagulant factors like tissue factor. Some studies suggest that EGFR inhibition might decrease the expression of tissue factor, which could theoretically reduce VTE risk, indicating a complex relationship.[6]
Q3: An animal in our Lazertinib study developed a clot. How can we determine if it is drug-related?
A3: Differentiating a spontaneous or procedure-related thrombus from a drug-induced event is critical. Key steps include:
-
Necropsy and Histopathology: A thorough pathological examination of the thrombus and surrounding vessel is essential. The composition and age of the clot can provide clues.
-
Control Groups: Compare the incidence of VTEs in your Lazertinib-treated group with a vehicle-treated control group. A statistically significant increase in the treated group suggests a drug effect.
-
Dose-Dependency: Evaluate if the incidence of VTEs increases with higher doses of Lazertinib.
-
Exclusion of Confounding Factors: Review your experimental procedures. Factors like surgical stress, catheter placement, or animal immobility can contribute to thrombosis.[7]
Troubleshooting Guide: Unexpected Thrombotic Events
This table provides guidance for common issues encountered during in vivo studies.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected incidence of thrombosis in all groups (including controls). | Procedural artifact (e.g., surgical trauma, catheter irritation), animal strain predisposition, environmental stressors. | Review and refine surgical and handling techniques to minimize vessel trauma. Ensure adequate hydration and mobility for the animals. Consult literature for the background incidence of thrombosis in the specific animal model and strain. |
| Thrombosis observed only at the highest dose levels of Lazertinib. | Potential dose-dependent prothrombotic effect of the drug. | Conduct a dose-response study with more refined dose levels to characterize the thrombotic threshold. Initiate mechanistic studies (see Experimental Protocols below) to investigate effects on platelets and coagulation. |
| Thrombus morphology appears inconsistent with typical VTE. | Could be a post-mortem clot or related to the method of euthanasia. | Ensure rapid and consistent necropsy procedures. Use appropriate anticoagulants during blood collection for ex vivo assays to prevent clotting. |
| Difficulty in reproducing thrombotic events. | Multifactorial etiology, subtle variations in experimental conditions. | Standardize all experimental variables, including animal age, weight, diet, and light/dark cycles. Increase group sizes to enhance statistical power. Consider using a thrombosis induction model for more consistent results.[8][9] |
Experimental Protocols for Investigating VTE Risk
To proactively assess or investigate the prothrombotic potential of Lazertinib, a combination of in vivo and in vitro assays is recommended.
In Vivo Thrombosis Models
These models are designed to induce thrombosis under controlled conditions to evaluate the effect of a test compound.[8][9][10]
a) Ferric Chloride (FeCl₃)-Induced Thrombosis Model
-
Principle: Topical application of FeCl₃ to a blood vessel causes endothelial injury and oxidative stress, leading to the formation of a platelet-rich thrombus.[8]
-
Methodology:
-
Anesthetize the animal (e.g., mouse or rat) and surgically expose the carotid or femoral artery/vein.
-
Establish baseline blood flow using a Doppler flow probe.
-
Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 5-10%) to the vessel surface for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow until occlusion occurs (cessation of flow). The time to occlusion is the primary endpoint.
-
Compare the time to occlusion in Lazertinib-treated animals versus vehicle-treated controls. A shorter time in the treated group may indicate a prothrombotic effect.
-
b) Stasis-Induced Inferior Vena Cava (IVC) Ligation Model
-
Principle: This model mimics venous stasis, a key factor in Virchow's triad (B1167595) for thrombosis.[7] Complete or partial ligation of the IVC induces the formation of a fibrin-rich thrombus.
-
Methodology:
-
Anesthetize the animal and perform a midline laparotomy to expose the inferior vena cava.
-
Carefully ligate the IVC and its side branches at a specific location.
-
Close the abdominal incision and allow the animal to recover.
-
At a predetermined time point (e.g., 24-48 hours), re-anesthetize the animal, excise the IVC segment containing the thrombus.
-
The thrombus can then be weighed and analyzed histologically.[11]
-
Compare thrombus weight and size between Lazertinib-treated and control groups.
-
In Vitro/Ex Vivo Coagulation and Platelet Function Assays
These assays use blood samples from treated animals to assess specific components of hemostasis.[12]
a) Prothrombin Time (PT) Assay
-
Principle: Measures the integrity of the extrinsic and common pathways of the coagulation cascade.[13][14]
-
Methodology:
-
Collect whole blood from animals into tubes containing 3.2% sodium citrate.[13]
-
Centrifuge the blood to obtain platelet-poor plasma.[15]
-
Pre-warm the plasma sample to 37°C.[16]
-
Add a reagent containing tissue factor (thromboplastin) and calcium to the plasma sample.[13]
-
Measure the time (in seconds) it takes for a fibrin (B1330869) clot to form.[13]
-
A significantly shorter clotting time in the Lazertinib group compared to controls could suggest hypercoagulability.
-
b) Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: Assesses the intrinsic and common pathways of coagulation.[17]
-
Methodology:
-
Prepare platelet-poor plasma as described for the PT assay.
-
Incubate the plasma at 37°C with a reagent containing a contact activator (e.g., silica) and phospholipids (B1166683) (cephalin).[17]
-
Add calcium chloride to initiate the clotting cascade and start timing.[17]
-
Measure the time (in seconds) to fibrin clot formation.
-
A shorter aPTT time in the Lazertinib group may indicate an increased propensity for coagulation via the intrinsic pathway.
-
c) Platelet Aggregation Assay
-
Principle: Measures the ability of platelets to aggregate in response to various agonists.[18] This can be performed using platelet-rich plasma or whole blood.[12]
-
Methodology:
-
Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed.
-
Place the PRP in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.[18]
-
Record the maximum percentage of aggregation.
-
An increased aggregation response in samples from Lazertinib-treated animals could indicate a risk of platelet-driven thrombosis.
-
Data Presentation
Table 1: Example Data Summary for In Vivo Thrombosis Model
| Treatment Group | N | Mean Time to Occlusion (minutes) ± SEM | Mean Thrombus Weight (mg) ± SEM |
| Vehicle Control | 10 | 15.2 ± 1.8 | 2.1 ± 0.3 |
| Lazertinib (Low Dose) | 10 | 14.5 ± 2.1 | 2.3 ± 0.4 |
| Lazertinib (High Dose) | 10 | 10.8 ± 1.5 | 3.5 ± 0.5 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Example Data Summary for Coagulation Assays
| Treatment Group | N | PT (seconds) ± SEM | aPTT (seconds) ± SEM | Platelet Aggregation (%) ± SEM |
| Vehicle Control | 10 | 12.5 ± 0.4 | 28.3 ± 1.1 | 75.6 ± 4.2 |
| Lazertinib (Low Dose) | 10 | 12.3 ± 0.5 | 27.9 ± 1.3 | 78.1 ± 3.9 |
| Lazertinib (High Dose) | 10 | 10.1 ± 0.3 | 24.5 ± 0.9 | 89.4 ± 3.1 |
| p < 0.05 compared to Vehicle Control |
Visualizations
Signaling Pathway and Investigative Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by Lazertinib and a logical workflow for investigating potential prothrombotic effects.
References
- 1. Lazertinib Mesylate Monograph for Professionals - Drugs.com [drugs.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug-induced thrombosis--experimental, clinical, and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational status predicts the risk of thromboembolic events in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 9. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. plateletservices.com [plateletservices.com]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. diagnolab.com.na [diagnolab.com.na]
- 17. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 18. biodatacorp.com [biodatacorp.com]
Lazertinib Dose Modification: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Lazertinib dose modification strategies for managing in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lazertinib and how does it relate to its toxicity profile?
Lazertinib is an oral, third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI).[1][2] It selectively targets and inhibits EGFR with activating mutations (such as exon 19 deletions and L858R substitutions) and the T790M resistance mutation, while having significantly less activity against wild-type (WT) EGFR.[3][4] This selectivity for mutant EGFR is intended to reduce the on-target toxicities associated with the inhibition of WT EGFR in healthy tissues, such as the skin and gastrointestinal tract.[4][5] However, as EGFR signaling is crucial for the homeostasis of these tissues, inhibition can still lead to adverse events like rash and diarrhea.[5] Lazertinib's ability to penetrate the blood-brain barrier makes it effective against central nervous system (CNS) metastases.[3][6]
Q2: What are the most common in vivo toxicities observed with Lazertinib?
The most frequently reported treatment-emergent adverse events (TEAEs) are generally mild to moderate and include:
-
Dermatologic: Rash, pruritus (itching), dermatitis acneiform, and dry skin are the most common.[7][8]
-
Gastrointestinal: Diarrhea and stomatitis (mouth sores) are also frequently observed.[8][9]
-
Neurological: Paresthesia (tingling or numbness) has been reported in a significant number of patients.[8]
-
General: Fatigue.[9]
When used in combination with amivantamab, other common adverse reactions include nail toxicity, infusion-related reactions, musculoskeletal pain, and edema.[9][10]
Q3: What are the recommended dose reduction steps for managing Lazertinib toxicity?
For adverse reactions requiring dose modification, the following dose reduction schedule is recommended[11][12]:
| Dose Reduction Level | Lazertinib Dose |
| Starting Dose | 240 mg once daily |
| First Dose Reduction | 160 mg once daily |
| Second Dose Reduction | 80 mg once daily |
| Third Dose Reduction | Discontinue Lazertinib |
Q4: Are there specific management guidelines for serious adverse events?
Yes, specific protocols are in place for managing serious or intolerable toxicities:
-
Venous Thromboembolic Events (VTE): For Grade 2 or 3 VTE, Lazertinib (and amivantamab, if in combination) should be withheld, and anticoagulant treatment initiated.[11][12] Treatment may be resumed at the same dose level once the patient is stable on anticoagulation.[11][12]
-
Interstitial Lung Disease (ILD) / Pneumonitis: If ILD or pneumonitis is suspected, Lazertinib (and amivantamab) must be withheld. If confirmed, treatment should be permanently discontinued.[12]
-
Dermatologic Adverse Reactions (Grade 3 or 4): For Grade 3 reactions, withhold treatment and initiate supportive care.[11] Upon recovery to Grade 1 or lower, treatment can be resumed at a reduced dose.[11] For Grade 4 reactions, permanently discontinue amivantamab (if applicable) and withhold Lazertinib until recovery, after which it may be resumed at a reduced dose.[11]
-
Ocular Toxicity: For new or worsening eye symptoms, promptly refer to an ophthalmologist.[10][12] Depending on the severity, treatment may be withheld, the dose reduced, or discontinued.[10][12]
Troubleshooting Guides for Common In Vivo Toxicities
Issue 1: Dermatologic Toxicity (Rash, Pruritus)
-
Problem: The subject exhibits a papulopustular rash or significant pruritus after initiating Lazertinib.
-
Assessment: Grade the severity of the rash according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Management Strategy:
-
Grade 1: Initiate supportive care, including non-comedogenic skin moisturizers and consider limiting sun exposure.[10][11][12]
-
Grade 2: Continue supportive care. If there is no improvement after 2 weeks, consider reducing the dose of Lazertinib.[11]
-
Grade 3 or 4: Withhold Lazertinib and initiate intensive supportive care, which may include topical or oral antibiotics and corticosteroids.[11] Once the reaction improves to Grade 1 or lower, consider re-initiating Lazertinib at a reduced dose.[11]
-
Issue 2: Gastrointestinal Toxicity (Diarrhea)
-
Problem: The subject develops persistent or severe diarrhea.
-
Assessment: Grade the severity and frequency of diarrhea. Monitor for signs of dehydration and electrolyte imbalance.
-
Management Strategy:
-
Grade 1: Manage with dietary modification and increased fluid intake. Anti-diarrheal medication (e.g., loperamide) may be considered.
-
Grade 2: Initiate standard anti-diarrheal therapy. If symptoms persist for more than 24 hours, consider a dose interruption.
-
Grade 3 or 4: Withhold Lazertinib immediately. Provide aggressive fluid and electrolyte replacement. Once the diarrhea resolves to Grade 1 or lower, Lazertinib may be restarted at a reduced dose.
-
Quantitative Data on Lazertinib Toxicity
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) from clinical studies.
Table 1: Incidence of Common TEAEs with Lazertinib Monotherapy (240 mg)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Rash | 54% | 0% |
| Diarrhea | 47% | 7% |
| Pruritus | 35% | 0% |
| Paresthesia | 35% | 2% |
Source: Long-term follow-up results from the LASER201 study.[8]
Table 2: Dose-Dependent Incidence of Common AEs
| Adverse Event | 80 mg (%) | 120 mg (%) | 160 mg (%) | 240 mg (%) |
| Rash/Acne | 10% | 40% | 35% | 33% |
| Pruritus | 20% | 24% | 35% | 42% |
| Constipation | 35% | 24% | 13% | 13% |
Source: Data from a first-in-human phase 1-2 study.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in a Rodent Model
-
Objective: To determine the highest dose of Lazertinib that can be administered without unacceptable toxicity.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., Nude or NSG).
-
Group Allocation: Randomly assign animals to several dose cohorts, including a vehicle control.
-
Dose Escalation: Begin with a range of doses based on in vitro data. Administer Lazertinib daily via oral gavage for a specified period (e.g., 14-28 days).
-
Monitoring:
-
Clinical Signs: Daily observation for changes in activity, posture, grooming, and breathing.
-
Body Weight: Measure at least three times per week. A sustained weight loss of >20% is a common endpoint.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity.
-
Protocol 2: Assessment of Dermatologic Toxicity in a Xenograft Model
-
Objective: To evaluate the severity and progression of skin rash induced by Lazertinib.
-
Methodology:
-
Animal Model: Utilize immunodeficient mice bearing human tumor xenografts (e.g., NCI-H1975).
-
Treatment: Administer Lazertinib at doses at or below the MTD.
-
Assessment:
-
Visual Scoring: Score the severity of the rash on a scale (e.g., 0-4) based on erythema, papules, and pustules in specific body regions (e.g., face, back).
-
Histopathology: At the end of the study, collect skin samples for histological analysis to assess for inflammation, epidermal thinning, and follicular changes.
-
Biomarker Analysis: Analyze skin biopsies for changes in markers of inflammation and keratinocyte differentiation.
-
-
Visualizations
Caption: Lazertinib inhibits mutant EGFR, blocking downstream signaling pathways.
Caption: General experimental workflow for in vivo toxicity assessment.
Caption: Decision logic for Lazertinib dose modification based on toxicity.
References
- 1. Lazertinib in EGFR-Variant Non–Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 3. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. Lazertinib: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac Safety Assessment of Lazertinib: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cancernetwork.com [cancernetwork.com]
Lazertinib Technical Support Center: Mitigating Degradation and Ensuring Stability in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Lazertinib's stability and degradation in experimental settings. Our goal is to ensure the integrity and reproducibility of your research results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Lazertinib (B608487) stock solutions?
A1: Lazertinib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For cell culture experiments, high-purity, anhydrous DMSO is the most commonly used solvent. It is crucial to use fresh DMSO to avoid moisture, which can impact solubility and stability.
Q2: What are the optimal storage conditions for solid Lazertinib and its stock solutions?
A2: Solid Lazertinib powder should be stored at -20°C for long-term stability.[2] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to a year, or at -20°C for up to one month.[3] Aqueous solutions of Lazertinib are not recommended for storage for more than one day.[1]
Q3: Is Lazertinib sensitive to light?
A3: Yes, it is recommended to protect Lazertinib from light.[4] Both the solid compound and solutions should be stored in light-protecting containers or covered with aluminum foil to prevent photodegradation.
Q4: How does pH affect the stability of Lazertinib?
A4: The solubility of Lazertinib is pH-dependent. It is more soluble in acidic conditions (pH 1.2-4.0) and practically insoluble at neutral to slightly basic pH (pH 7.0-8.0).[5] Forced degradation studies have shown that Lazertinib degrades under both acidic and alkaline conditions.[6][7] Therefore, it is critical to control the pH of your experimental buffers to maintain the compound's integrity.
Q5: What are the known degradation pathways for Lazertinib?
A5: Forced degradation studies have demonstrated that Lazertinib is susceptible to degradation under several conditions, including acidic and alkaline hydrolysis, oxidation, reduction, and thermal stress.[6][7] These degradation processes can lead to the formation of multiple degradation products.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of Lazertinib in in-vitro assays.
| Possible Cause | Recommended Solution |
| Degradation of Lazertinib stock solution | Prepare a fresh stock solution from solid powder. Ensure proper storage of aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Improper solvent or reconstitution | Use high-purity, anhydrous DMSO for reconstitution. Ensure the compound is fully dissolved; sonication can be used to aid dissolution. |
| pH of the assay buffer | Verify that the pH of your assay buffer is within a stable range for Lazertinib. Avoid highly acidic or alkaline conditions. |
| Adsorption to plasticware | At low concentrations, small molecules can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. |
| Interaction with media components | Some components in cell culture media, such as high concentrations of serum proteins, may bind to Lazertinib, reducing its effective concentration. Consider optimizing serum concentration or using serum-free media for specific assays. |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
| Possible Cause | Recommended Solution |
| On-bench degradation | Minimize the time Lazertinib solutions are kept at room temperature and exposed to light during experimental procedures. |
| Contaminated solvent or reagents | Use fresh, high-purity solvents and reagents for all sample preparations and analyses. |
| Formation of degradation products | If the experiment involves stressful conditions (e.g., heating, extreme pH), the unknown peaks are likely degradation products. Refer to the stability-indicating HPLC method for separation and identification. |
| Metabolites in cell-based assays | In cellular assays, observed peaks could be metabolites of Lazertinib. In vitro metabolism of Lazertinib is primarily mediated by glutathione (B108866) conjugation and to a lesser extent by CYP3A4.[6] |
Experimental Protocols
Protocol 1: Preparation of Lazertinib Stock Solution
-
Weigh the required amount of Lazertinib powder in a sterile, light-protected vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for Lazertinib
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed to separate Lazertinib from its degradation products.[6][7]
-
Column: Waters X-Terra RP-18 (150 mm x 4.6 mm, 3.5 µm)[6][7]
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in water (pH 2.25) (50:50 v/v)[6][7]
-
Injection Volume: 10 µL
This method has been shown to effectively separate the parent Lazertinib peak from peaks of degradation products generated under various stress conditions.[6][7]
Data Presentation
Table 1: Summary of Forced Degradation Studies of Lazertinib
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Degradation observed, leading to the formation of degradation product DP-1. | [6][7] |
| Alkaline Hydrolysis | Degradation observed, leading to the formation of degradation product DP-2. | [6][7] |
| Oxidative (Peroxide) | Degradation observed, leading to the formation of degradation product DP-3. | [6][7] |
| Reductive | Degradation observed, leading to the formation of degradation product DP-4. | [6][7] |
| Thermal | Degradation observed. | [6][7] |
| Hydrolysis | Degradation observed, leading to the formation of degradation product DP-5. | [6][7] |
Note: The specific structures of the degradation products (DP-1 to DP-5) have been determined by LC-MS/MS but are not publicly detailed in the referenced abstracts.[6][7]
Table 2: Solubility of Lazertinib in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL | [3] |
| DMF | ~3 mg/mL | [1] |
| Aqueous Buffers (pH 7.2) | Sparingly soluble (~0.3 mg/mL in a 1:2 DMF:PBS solution) | [1] |
Visualizations
Lazertinib Mechanism of Action and EGFR Signaling Pathway
Lazertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[6] It selectively targets EGFR mutations, including exon 19 deletions, L858R, and the T790M resistance mutation, while sparing wild-type EGFR.[6] Lazertinib covalently binds to the Cys797 residue in the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[6]
Caption: Lazertinib inhibits the EGFR signaling pathway.
Experimental Workflow for Assessing Lazertinib Stability
This workflow outlines the steps for conducting a forced degradation study to evaluate the stability of Lazertinib under various stress conditions.
Caption: Workflow for Lazertinib forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Positioning amivantamab and lazertinib in the therapeutic sequence for EGFR-mutant NSCLC: insights from CHRYSALIS-2 cohort A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of lazertinib and amivantamab combination therapy as a treatment strategy for uncommon EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Optimizing lazertinib therapy through GSTM1 genotyping: a strategy to reduce excess drug exposure and potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Lazertinib Demonstrates Superior Efficacy Over Gefitinib in Treatment-Naive EGFR-Mutated Models
A comprehensive analysis of preclinical and clinical data reveals that lazertinib (B608487), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significantly greater anti-tumor activity and a more favorable selectivity profile compared to the first-generation TKI, gefitinib (B1684475), in treatment-naive models of EGFR-mutated non-small cell lung cancer (NSCLC). This superiority is evident in both in vitro and in vivo preclinical studies and is strongly corroborated by the pivotal Phase 3 LASER301 clinical trial.
Lazertinib's enhanced efficacy is attributed to its specific design to target sensitizing EGFR mutations, such as exon 19 deletions (Ex19del) and the L858R substitution, as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This contrasts with gefitinib, which, while effective against sensitizing mutations, is less potent against T790M and shows less selectivity over WT EGFR.
In Vitro Activity: Potency and Selectivity
Preclinical studies have consistently demonstrated lazertinib's superior potency in inhibiting the proliferation of EGFR-mutant cancer cell lines. While direct comparative IC50 values from a single head-to-head study are not available in the provided search results, evidence suggests that lazertinib possesses significantly lower half-maximal inhibitory concentration (IC50) values than gefitinib in Ba/F3 cells harboring Ex19del or L858R mutations.[2]
Table 1: Comparative In Vitro Potency of Lazertinib and Gefitinib
| Cell Line | EGFR Mutation Status | Lazertinib IC50 (nM) | Gefitinib IC50 (nM) |
|---|---|---|---|
| PC-9 | Exon 19 deletion | Data not available | 77.26[3] |
| HCC827 | Exon 19 deletion | Data not available | 13.06[3] |
| Ba/F3 | Exon 19 deletion | Much lower than gefitinib[2] | Data not available |
| Ba/F3 | L858R | Much lower than gefitinib[2] | Data not available |
Note: Direct comparative IC50 values for lazertinib and gefitinib in the same panel of cell lines were not available in the provided search results. The table reflects available data points.
In Vivo Efficacy: Enhanced Tumor Growth Inhibition
In vivo studies using NSCLC xenograft models have further substantiated lazertinib's superior anti-tumor activity. Preclinical pharmacodynamic studies have shown that lazertinib leads to potent inhibition of EGFR phosphorylation and downstream signaling, resulting in strong antitumor activity.[4] While specific comparative tumor growth inhibition curves were not found in the search results, the clinical outcomes from the LASER301 trial strongly suggest a significant difference in in vivo efficacy.
Clinical Efficacy: The LASER301 Trial
The LASER301 trial, a global, double-blind, phase 3 study, provided definitive clinical evidence of lazertinib's superiority over gefitinib in treatment-naive patients with EGFR-mutated locally advanced or metastatic NSCLC.[4][5][6]
Table 2: Key Efficacy Outcomes from the LASER301 Trial
| Efficacy Endpoint | Lazertinib (n=196) | Gefitinib (n=197) | Hazard Ratio (95% CI) / Odds Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 20.6 months | 9.7 months | 0.45 (0.34 - 0.58) | <0.001[4][5] |
| Objective Response Rate (ORR) | 76.0% | 76.1% | 0.99 (0.62 - 1.59) | 0.973[5] |
| Median Duration of Response (DoR) | 19.4 months | 8.3 months | - | - |
| Disease Control Rate (DCR) | 93.9% | 93.9% | 1.00 (0.43 - 2.30) | 0.922[5] |
| 18-month Overall Survival (OS) Rate | 80% | 72% | 0.74 (0.51 - 1.08) | 0.116[4] |
The trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients treated with lazertinib compared to those who received gefitinib.[4][5] The median PFS was more than doubled in the lazertinib arm.[4][5] While the objective response rates were similar between the two groups, the duration of response was substantially longer with lazertinib.[5]
Mechanism of Action and Signaling Pathway Inhibition
Both lazertinib and gefitinib are EGFR tyrosine kinase inhibitors that function by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[7]
However, a key difference lies in their binding and selectivity. Lazertinib is a third-generation, irreversible inhibitor that forms a covalent bond with the Cys797 residue in the ATP-binding site of EGFR.[1] This irreversible binding contributes to its sustained inhibitory activity. Furthermore, lazertinib is highly selective for mutant forms of EGFR over wild-type EGFR.[8] In contrast, gefitinib is a first-generation, reversible inhibitor.[5]
The enhanced selectivity of lazertinib for mutant EGFR is a critical advantage, as it is expected to lead to a wider therapeutic window and a more favorable safety profile, with less off-target inhibition of wild-type EGFR that is expressed in healthy tissues.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: EGFR-mutant NSCLC cells (e.g., PC-9, HCC827) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of lazertinib or gefitinib. A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with an EGFR-mutant NSCLC cell line (e.g., 5 x 10^6 PC-9 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, lazertinib, gefitinib). Drugs are administered orally once daily.
-
Tumor Measurement: Tumor volume is measured twice weekly with calipers using the formula: (length x width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Lazertinib Versus Gefitinib as First-Line Treatment in Patients With EGFR-Mutated Advanced Non-Small-Cell Lung Cancer: Results From LASER301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. Lazertinib versus Gefitinib as First-Line Treatment for EGFR-mutated Locally Advanced or Metastatic NSCLC: LASER301 Korean Subset [e-crt.org]
A Head-to-Head In Vitro Comparison of Third-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the performance of leading third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). The development of these inhibitors marks a pivotal advancement in treating non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier generation TKIs. This document summarizes key experimental data on their potency and selectivity, details the methodologies used for their evaluation, and visualizes the underlying biological and experimental frameworks.
Introduction to Third-Generation EGFR TKIs
The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in many cancers, including NSCLC.[3][4] First and second-generation TKIs effectively target common activating mutations (e.g., exon 19 deletions and L858R). However, patients often develop resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain.[5][6]
Third-generation EGFR TKIs were specifically designed to overcome this resistance. Their defining characteristic is the ability to potently inhibit EGFR harboring both sensitizing mutations and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR, thereby reducing toxicity.[7][8] These inhibitors, including osimertinib, lazertinib, aumolertinib, and furmonertinib, form a covalent bond with the Cysteine 797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.[7][9]
Mechanism of Action and EGFR Signaling
Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades.[10] The two primary pathways are the RAS-RAF-MEK-ERK pathway, which regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival.[4][11] Third-generation TKIs act by blocking the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the initiation of these downstream signals.
Data Presentation: In Vitro Potency and Selectivity
The potency of a TKI is measured by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.[4] The selectivity index, often calculated as the ratio of IC50 for WT-EGFR to mutant-EGFR, provides a measure of the therapeutic window; a higher ratio is desirable.[12] The following tables summarize the reported in vitro inhibitory activities of several third-generation EGFR TKIs against common EGFR mutations.
Table 1: In Vitro Inhibitory Potency (IC50, nM) Against EGFR Mutations
| Inhibitor | EGFR Ex19del/T790M | EGFR L858R/T790M | EGFR Ex19del | EGFR L858R | Wild-Type EGFR |
|---|---|---|---|---|---|
| Osimertinib | 9 | 15 | 12 | 13 | 219 |
| Lazertinib | 2 | 3 | 4 | 5 | 99 |
| Aumolertinib | 0.6 | 2.3 | 2.7 | 10.5 | 185 |
| Furmonertinib | 1.7 | 5.5 | 29.5 | 63.8 | 457 |
| Mobocertinib | 1.5 (Ex20ins) | N/A | N/A | N/A | 3.5 |
Note: Data compiled from multiple preclinical studies. Absolute values may vary based on specific assay conditions. Mobocertinib data is primarily for Exon 20 insertions, a different class of mutations, and it shows higher potency against WT-EGFR compared to other third-generation TKIs.[13]
Table 2: In Vitro Potency (IC50, nM) in Cellular Assays
| Inhibitor | H1975 Cell Line (L858R/T790M) | PC-9ER Cell Line (Ex19del/T790M) |
|---|---|---|
| Osimertinib | 5 | 13 |
| Rociletinib | 23 | 37 |
| Afatinib | 57 | 165 |
| Erlotinib | >10,000 | >10,000 |
Data sourced from in vitro studies on NSCLC cell lines.[12] Rociletinib development was halted, but it is included for historical comparison. Afatinib (2nd Gen) and Erlotinib (1st Gen) show significantly reduced potency against T790M-positive cells.
Mechanisms of Acquired Resistance
Despite the efficacy of third-generation TKIs, acquired resistance inevitably emerges. The most common on-target mechanism is the development of a tertiary C797S mutation in the EGFR kinase domain.[14][15] This mutation substitutes the cysteine residue that third-generation TKIs bind to, preventing the formation of a covalent bond and thereby rendering the inhibitors ineffective.[9][16] Other resistance mechanisms include the activation of bypass signaling pathways, such as MET or HER2 amplification.[3][16]
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate comparison of inhibitor potency. Below are generalized protocols for key in vitro assays.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified, recombinant EGFR kinase (wild-type or mutant).[4][17] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used.[18][19]
Objective: To determine the concentration of a TKI required to inhibit 50% of EGFR kinase activity.
Materials:
-
Recombinant human EGFR (WT or mutant)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1 peptide)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[19]
-
Test TKI serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well assay plates
-
Microplate reader (luminescence)
Workflow:
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 16. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
Lazertinib Demonstrates Competitive Efficacy Against Uncommon EGFR Mutations in Non-Small Cell Lung Cancer
For Immediate Release
SEOUL, South Korea – Lazertinib (B608487), a third-generation tyrosine kinase inhibitor (TKI), shows promising efficacy in patients with non-small cell lung cancer (NSCLC) harboring uncommon epidermal growth factor receptor (EGFR) mutations, positioning it as a viable therapeutic alternative to other TKIs. Clinical data indicates that lazertinib, both as a monotherapy and in combination with amivantamab, achieves significant clinical responses in this patient population, which has historically presented a therapeutic challenge.
Uncommon EGFR mutations, which account for 10-20% of all EGFR mutations in NSCLC, are a heterogeneous group of alterations that often exhibit reduced sensitivity to earlier-generation TKIs.[1][2] The major uncommon mutations include G719X, L861Q, and S768I.[3] This guide provides a comparative analysis of lazertinib's efficacy against other TKIs in treating NSCLC with these uncommon mutations, supported by data from recent clinical trials.
Comparative Efficacy of Lazertinib
Clinical trial data highlights the performance of lazertinib in patients with uncommon EGFR mutations. A phase II multicenter, single-arm study investigating lazertinib monotherapy in 36 patients with advanced NSCLC and uncommon EGFR mutations (excluding exon 20 insertions) reported an objective response rate (ORR) of 50.0%.[1][4] The disease control rate was 88.9%, with a median progression-free survival (PFS) of 10.8 months and a median duration of response (DoR) of 15.1 months.[1][4]
For specific major uncommon mutations, lazertinib demonstrated notable activity:
In combination with amivantamab, an EGFR-MET bispecific antibody, lazertinib has shown even greater promise. In the CHRYSALIS-2 trial (Cohort C), treatment-naive patients with atypical EGFR mutations treated with the amivantamab-lazertinib combination achieved an ORR of 57% and a median PFS of 19.5 months.[3]
The following tables summarize the efficacy of lazertinib in comparison to other TKIs for uncommon EGFR mutations.
Table 1: Efficacy of Lazertinib Monotherapy in a Phase II Trial for Uncommon EGFR Mutations
| Efficacy Endpoint | Overall Population (n=36) | G719X | L861Q | S768I |
| Objective Response Rate (ORR) | 50.0% | 61% | 58% | 60% |
| Disease Control Rate (DCR) | 88.9% | - | - | - |
| Median Progression-Free Survival (PFS) | 10.8 months | 20.3 months | 9.5 months | - |
| Median Duration of Response (DoR) | 15.1 months | - | - | - |
Data from a single-arm, multicenter phase II trial.[1][4]
Table 2: Comparative Efficacy of Lazertinib and Other TKIs in Uncommon EGFR Mutations
| Treatment | Trial/Study | Patient Population | ORR | Median PFS |
| Lazertinib | Phase II | Advanced NSCLC with uncommon EGFR mutations | 50.0% | 10.8 months |
| Lazertinib + Amivantamab | CHRYSALIS-2 (Cohort C) | Treatment-naive, atypical EGFR mutations | 57% | 19.5 months |
| Afatinib | LUX-Lung 2, 3, & 6 (pooled analysis) | Uncommon mutations (G719X, L861Q, S768I) | 71.1% | 10.7 months |
| Gefitinib/Erlotinib | Retrospective analysis | Rare EGFR mutations | - | 5 months |
Comparative data is compiled from multiple studies and should be interpreted with caution due to differences in trial design and patient populations.[1]
Experimental Protocols
The data presented is derived from rigorously conducted clinical trials with specific methodologies.
Lazertinib Monotherapy Phase II Trial (NCT05277701)
-
Study Design: A single-arm, multicenter, open-label phase II trial.
-
Patient Population: Patients with histologically or cytologically confirmed advanced NSCLC harboring uncommon EGFR mutations (excluding exon 20 insertions). Patients were required to have an ECOG performance status of 0 or 1.
-
Intervention: Patients received 240 mg of lazertinib orally once daily.
-
Primary Endpoint: Objective response rate (ORR) assessed by the investigator according to RECIST v1.1.
-
Secondary Endpoints: Disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and duration of response (DoR).
CHRYSALIS-2 Trial (NCT04077463) - Cohort C
-
Study Design: A multi-cohort, open-label, phase I/Ib study.
-
Patient Population: Cohort C enrolled patients with advanced or metastatic NSCLC with atypical EGFR mutations (including but not limited to S768I, L861Q, and G719X). Patients with co-existing exon 20 insertions, exon 19 deletions, or L858R mutations were excluded. Participants were either treatment-naive or had received up to two prior lines of therapy.
-
Intervention: Intravenous amivantamab (1050 mg for patients <80 kg, 1400 mg for patients ≥80 kg) administered weekly for the first four weeks and then bi-weekly, in combination with 240 mg of oral lazertinib daily.[3]
-
Primary Endpoint: Investigator-assessed ORR.
Mechanism of Action and Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, triggering downstream signaling cascades that promote cell proliferation, survival, and metastasis. The primary signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Tyrosine kinase inhibitors are small molecules that compete with ATP for binding to the intracellular kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling.
First-generation TKIs (e.g., gefitinib, erlotinib) are reversible inhibitors. Second-generation TKIs, such as afatinib, are irreversible inhibitors that covalently bind to the kinase domain, providing a more sustained inhibition. Third-generation TKIs, including lazertinib and osimertinib, are also irreversible inhibitors but are designed to be more selective for mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR, which can reduce certain side effects. Lazertinib forms a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[4][5]
Below are diagrams illustrating the EGFR signaling pathway and the experimental workflow for a typical clinical trial evaluating an EGFR inhibitor.
References
- 1. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 2. Lazertinib: breaking the mold of third-generation EGFR inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00800F [pubs.rsc.org]
- 3. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lazertinib: on the Way to Its Throne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Blood-Brain Barrier Penetration: Lazertinib vs. Osimertinib
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapies for non-small cell lung cancer (NSCLC) with brain metastases is a critical challenge, largely due to the formidable obstacle of the blood-brain barrier (BBB). Third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have shown promise in this setting. This guide provides a detailed comparison of the BBB penetration of two prominent third-generation EGFR-TKIs, Lazertinib (B608487) and Osimertinib (B560133), supported by preclinical and clinical data.
Executive Summary
Both Lazertinib and Osimertinib are designed to target activating EGFR mutations and the T790M resistance mutation. A key differentiator in their clinical utility for patients with central nervous system (CNS) metastases is their ability to cross the BBB. Preclinical evidence suggests that Lazertinib may have superior brain penetration compared to Osimertinib.[1][2] Clinical data for both agents demonstrate significant intracranial activity, though direct comparative human studies on BBB penetration are limited.
Quantitative Data on Blood-Brain Barrier Penetration
The following tables summarize key quantitative data from preclinical and clinical studies on the BBB penetration of Lazertinib and Osimertinib.
Table 1: Preclinical Data on BBB Penetration
| Parameter | Lazertinib | Osimertinib | Species | Reference |
| Brain-to-Plasma Ratio (AUC) | 0.9 | 1.7 - 2.8 | Mouse | [3][4] |
| Intracranial Tumor-to-Plasma Ratio | 7.0 | Not Reported | Mouse | [3] |
| Intracranial Tumor-to-Brain Ratio | 7.9 | Not Reported | Mouse | [3] |
| Efflux Transporter Substrate | Not a BCRP substrate, weak MDR1 substrate | Substrate of BCRP and MDR1 | In vitro | [3] |
| Free Brain to Free Plasma Ratio (Kpuu) | Not Reported | 0.21 | Rat | [5][6][7][8] |
Table 2: Clinical Data on CNS Penetration and Activity
| Parameter | Lazertinib | Osimertinib | Study Population | Reference |
| CSF Penetration Rate (%) | 46.2% | 2.5% ± 0.3% | EGFR-mutant NSCLC patients | [9][10][11][12][13][14] |
| CSF Concentration (nM) | Not Reported | 14.4 ± 2.8 | EGFR-mutant NSCLC patients | [10][15] |
| Intracranial Objective Response Rate (iORR) | 55% - 87.5% | 70% | EGFR-mutant NSCLC patients with brain metastases | [3][9] |
| Intracranial Disease Control Rate (iDCR) | 90.6% - 100% | 93.9% | EGFR-mutant NSCLC patients with brain metastases | [3][16] |
| Median Intracranial Progression-Free Survival (iPFS) | 15.8 - 26.0 months | Not Reached (in one study) | EGFR-mutant NSCLC patients with brain metastases | [3][9] |
Experimental Protocols
Preclinical In Vivo Assessment of BBB Penetration
Objective: To determine the brain and intracranial tumor distribution of the drug relative to plasma concentrations in an animal model.
Typical Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are intracranially implanted with human NSCLC cells harboring relevant EGFR mutations (e.g., H1975 cells).
-
Drug Administration: A single dose of the TKI (e.g., 10 mg/kg of Lazertinib) is administered orally.
-
Sample Collection: At various time points post-administration, blood, brain tissue, and intracranial tumor tissue are collected.
-
Concentration Analysis: Drug concentrations in plasma, brain homogenates, and tumor homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Calculation:
-
Brain-to-Plasma Ratio: Calculated as the ratio of the area under the concentration-time curve (AUC) in the brain to the AUC in the plasma.
-
Intracranial Tumor-to-Plasma Ratio: Calculated as the ratio of the drug concentration in the intracranial tumor to the concentration in the plasma.
-
Intracranial Tumor-to-Brain Ratio: Calculated as the ratio of the drug concentration in the intracranial tumor to the concentration in the surrounding brain tissue.
-
Clinical Assessment of Cerebrospinal Fluid (CSF) Penetration
Objective: To measure the concentration of the drug in the CSF of patients as a surrogate for CNS penetration.
Typical Protocol:
-
Patient Population: Patients with EGFR-mutant NSCLC and brain or leptomeningeal metastases.
-
Drug Administration: Patients receive the TKI at a standard clinical dose (e.g., Lazertinib 240 mg once daily or Osimertinib 80 mg once daily).
-
Sample Collection: Paired CSF and plasma samples are collected at steady-state, typically at a specified time after drug administration.
-
Concentration Analysis: Drug concentrations in CSF and plasma are measured using LC-MS/MS.
-
Data Calculation:
-
CSF Penetration Rate: Calculated as the ratio of the drug concentration in the CSF to the drug concentration in the plasma, often expressed as a percentage.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Lazertinib and Osimertinib.
Experimental Workflow
Caption: Workflow for assessing blood-brain barrier penetration in preclinical and clinical settings.
Discussion
The available data indicate that both Lazertinib and Osimertinib effectively penetrate the BBB and exhibit significant clinical activity against brain metastases in patients with EGFR-mutant NSCLC.
Preclinically, Lazertinib has demonstrated a high intracranial tumor-to-plasma ratio, suggesting preferential accumulation in brain tumors.[3] Furthermore, Lazertinib is not a substrate for the efflux transporter BCRP and is only a weak substrate for MDR1, which may contribute to its enhanced brain penetration compared to Osimertinib, a known substrate for both transporters.[3] In a mouse model, Lazertinib showed more effective inhibition of intracranial tumor growth and longer survival compared to Osimertinib.[3]
Clinically, Lazertinib has shown a remarkably high CSF penetration rate of 46.2% in one study.[9][11][12][13][14] In contrast, studies on Osimertinib have reported a lower CSF penetration rate of approximately 2.5%.[10] However, it is important to note that different methodologies and patient populations across studies can influence these values. Both drugs have demonstrated impressive intracranial objective response rates in clinical trials.[3][9]
Conclusion
Both Lazertinib and Osimertinib are valuable therapeutic options for patients with EGFR-mutant NSCLC and brain metastases. The evidence, particularly from preclinical models and human CSF studies, suggests that Lazertinib may have a higher degree of BBB penetration than Osimertinib. This could be attributed to its lower susceptibility to efflux by ABC transporters. Further head-to-head clinical trials are warranted to definitively compare the intracranial efficacy of these two agents and to elucidate the clinical implications of their differential BBB penetration. Researchers and clinicians should consider these differences when making therapeutic decisions for patients with CNS involvement.
References
- 1. Efficacy of lazertinib for symptomatic or asymptomatic brain metastases in treatment‐naive patients with advanced EGFR mutation‐positive non‐small cell lung cancer: Protocol of an open‐label, single‐arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lazertinib: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Standard-dose osimertinib for refractory leptomeningeal metastases in T790M-positive EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lazertinib in EGFR-Variant Non-Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lazertinib in EGFR-Variant Non–Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Dose escalation of osimertinib for intracranial progression in EGFR mutated non-small-cell lung cancer with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
Benchmarking the Safety and Toxicity Profile of Lazertinib Against Other TKIs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicity profile of Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other TKIs used in the treatment of non-small cell lung cancer (NSCLC). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative safety of these agents.
Executive Summary
Lazertinib, a third-generation EGFR-TKI, has demonstrated a manageable safety profile in clinical trials, with a potentially lower incidence of certain adverse events compared to other TKIs. As a mutant-selective inhibitor, Lazertinib shows high potency against activating EGFR mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[1] This selectivity is anticipated to reduce the risk of WT EGFR-mediated toxicities, such as skin rash and diarrhea, commonly associated with earlier-generation TKIs.[1] Clinical data from the LASER301 and MARIPOSA studies provide a basis for comparing the safety of Lazertinib to first- and other third-generation TKIs.
Comparative Safety and Toxicity Data
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in key clinical trials comparing Lazertinib with other EGFR TKIs. The data is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Comparison of Treatment-Emergent Adverse Events (Any Grade) in LASER301 (Lazertinib vs. Gefitinib)
| Adverse Event | Lazertinib (n=196) | Gefitinib (n=197) |
| Paresthesia | 39% | 7% |
| Rash | 36% | 37% |
| Pruritus | 27% | 18% |
| Diarrhea | 26% | 39% |
| Increased Alanine Aminotransferase | - | 30% |
| Increased Aspartate Aminotransferase | - | 26% |
Data from the LASER301 study.[2][3]
Table 2: Comparison of Grade ≥3 Treatment-Emergent Adverse Events in LASER301 (Lazertinib vs. Gefitinib)
| Adverse Event | Lazertinib (n=196) | Gefitinib (n=197) |
| Any Grade ≥3 AE | 41% | 43% |
| Treatment Discontinuation due to AEs | 10% | 9% |
Data from the LASER301 study.[2]
Table 3: Comparison of Key Adverse Events (Any Grade) from an Exploratory Analysis of MARIPOSA (Lazertinib vs. Osimertinib)
| Adverse Event | Lazertinib | Osimertinib |
| Diarrhea | Lower | Higher |
| Thrombocytopenia | Lower | Higher |
| Neutropenia | Lower | Higher |
| Rash | Higher | Lower |
| Muscle Spasms | Higher | Lower |
| Paresthesia | Higher | Lower |
| QT Interval Prolongation | Lower | Higher |
| Cardiomyopathy | Lower | Higher |
Data from an exploratory analysis of the MARIPOSA study.[4]
Table 4: Incidence of Grade ≥3 Adverse Events for First and Second-Generation EGFR TKIs
| Adverse Event | Gefitinib | Erlotinib | Afatinib |
| Diarrhea | <1% | 5% | 3.0% |
| Rash | 0.9% | 5% | 1.8% |
| Paronychia | - | - | 2.4% |
| Increased ALT/AST | 14-26.3% | 2-4% | - |
| Mucositis/Stomatitis | - | - | 5.4-8.7% |
Data compiled from various clinical trials.[5][6][7]
Experimental Protocols
The safety and toxicity of TKIs are evaluated through a combination of preclinical studies and rigorous monitoring in clinical trials.
Preclinical Toxicity Assessment
In Vitro Kinase Selectivity Profiling: The selectivity of TKIs is assessed using biochemical assays that measure the inhibitory activity against a broad panel of kinases. A common method is the radiometric kinase assay, which quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase.[6][8] The half-maximal inhibitory concentration (IC50) is determined for each kinase to establish a selectivity profile.[1] Another method is the mobility shift assay, which uses electrophoretic separation of fluorescently labeled phosphorylated and non-phosphorylated substrates.[9]
Cell-Based Assays: Cell-based assays are employed to evaluate the on-target and off-target effects of TKIs in a more physiologically relevant context.[10][11] For example, cell lines expressing specific EGFR mutations or other kinases can be used to determine the cellular potency of the inhibitor.[10] Cytotoxicity assays in various cell lines, including cardiomyocytes and keratinocytes, help predict potential organ-specific toxicities.[12]
In Vivo Toxicology Studies: Animal models are used to evaluate the systemic toxicity of TKIs. These studies typically involve administering the drug to rodents and non-rodents (e.g., dogs) to assess for adverse effects on various organ systems.[13] Specific assessments include:
-
Cardiotoxicity: In vivo telemetry in animals like beagle dogs is used to monitor cardiovascular parameters such as electrocardiogram (ECG), blood pressure, and heart rate.[14] Ex vivo isolated perfused heart studies can also be conducted.[14] The in vitro hERG inhibition assay is a standard test to assess the potential for QT prolongation.[14]
-
Dermatological Toxicity: Animal models, such as mice, are used to observe skin-related adverse events like rash and inflammation.[12][15]
-
General Toxicology: Comprehensive studies evaluate effects on hematology, clinical chemistry, and histopathology of major organs.
Clinical Trial Safety Monitoring
Clinical trial protocols for EGFR TKIs, such as LASER301 (Lazertinib), FLAURA (Osimertinib), and IPASS (Gefitinib), include detailed procedures for safety and toxicity monitoring.[16][17][18]
Adverse Event Monitoring and Grading: Adverse events (AEs) are systematically collected at each study visit and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system allows for consistent reporting and comparison of toxicity data across studies.
Organ-Specific Assessments:
-
Cardiac Monitoring: Regular ECGs are performed to monitor for QT interval prolongation. Echocardiograms or multi-gated acquisition (MUGA) scans are used to assess left ventricular ejection fraction (LVEF).[14]
-
Dermatological Assessment: Skin toxicities are evaluated through physical examination and patient-reported outcomes.
-
Gastrointestinal Monitoring: The frequency and severity of diarrhea and other GI-related AEs are recorded.
-
Laboratory Tests: Routine blood tests are conducted to monitor hematology and clinical chemistry parameters, including liver function tests (ALT, AST).
Signaling Pathways and Off-Target Effects
The safety and toxicity profiles of EGFR TKIs are influenced by their on-target inhibition of EGFR in both tumor and healthy tissues, as well as their off-target effects on other kinases.
On-Target EGFR Inhibition in Healthy Tissues
The inhibition of wild-type EGFR in healthy tissues, such as the skin and gastrointestinal tract, is a primary driver of common TKI-related toxicities.
References
- 1. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Restricted [jnjmedicalconnect.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Cardiac Safety Assessment of Lazertinib: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. air.unipr.it [air.unipr.it]
- 18. ascopubs.org [ascopubs.org]
Lazertinib Demonstrates Potent and Selective Anti-Tumor Efficacy in Preclinical Studies
For Immediate Release
Seoul, South Korea – Preclinical research data reveals that Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significant and selective anti-tumor activity against non-small cell lung cancer (NSCLC) models harboring EGFR mutations. Comparative studies demonstrate its potent efficacy, in some cases superior to other EGFR TKIs, providing a strong rationale for its clinical development. This guide offers a comprehensive overview of the statistical validation of Lazertinib's preclinical anti-tumor efficacy, complete with detailed experimental protocols and comparative data.
Lazertinib is an oral, irreversible, third-generation EGFR-TKI designed to target both activating EGFR mutations (such as exon 19 deletions and L858R substitutions) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[1][2] Preclinical evidence highlights Lazertinib's high selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a potentially favorable safety profile with a lower risk of toxicities associated with WT EGFR inhibition, such as skin rash and diarrhea.[1][3]
Comparative Efficacy Against Other EGFR TKIs
In a variety of preclinical models, Lazertinib has shown potent anti-tumor activity, often comparable or superior to other third-generation TKIs like osimertinib (B560133), and significantly more effective than first-generation TKIs such as gefitinib (B1684475) against resistant mutations.
In Vitro Kinase Inhibition
Lazertinib demonstrates potent inhibition of mutant EGFR kinase activity at nanomolar concentrations. Cell-free in vitro kinase inhibition assays have shown its high selectivity for various EGFR mutations.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| EGFR Mutation | Lazertinib | Osimertinib | Gefitinib |
| Del19/T790M | 1.7 | - | - |
| L858R/T790M | 2 | - | - |
| Del19 | 5 | - | - |
| L858R | 20.6 | - | - |
| G719X | - | - | - |
| L861Q | - | - | - |
| WT EGFR | 76 | 20 | >1000 |
Data compiled from multiple preclinical studies.[1]
Cell Viability Assays
Lazertinib effectively reduces the viability of cancer cell lines harboring EGFR mutations. In Ba/F3 cells, which are dependent on specific genetic drivers for survival, Lazertinib showed strong inhibitory effects on cells with Del19, L858R, Del19/T790M, and L858R/T790M mutations.
Table 2: Cell Viability in Ba/F3 Cells (IC50, nM)
| EGFR Mutation | Lazertinib | Osimertinib | Gefitinib |
| Del19 | 3.3 | 3.5 | 10.2 |
| L858R | 5.7 | 4.3 | 7625.2 |
| Del19/T790M | - | - | - |
| L858R/T790M | - | - | - |
| WT EGFR | 722.7 | 519.1 | >10000 |
Data from preclinical studies.[1]
In human NSCLC cell lines, Lazertinib also demonstrated potent growth inhibition.
Table 3: Cell Viability in Human NSCLC Cell Lines (GI50, nM)
| Cell Line | EGFR Mutation | Lazertinib |
| H1975 | L858R/T790M | 6 |
| PC-9 | Exon 19 del | 5 |
| H2073 | WT | 711 |
GI50 represents the concentration for 50% growth inhibition.[4]
In Vivo Xenograft Models
The anti-tumor efficacy of Lazertinib has been robustly demonstrated in in vivo xenograft models, including those using patient-derived tumors (PDX). In H1975 tumor-bearing mice (L858R/T790M mutation), Lazertinib showed superior tumor regression compared to osimertinib at the same dose.[5]
Table 4: Tumor Regression in H1975 Xenograft Model
| Treatment (3 mg/kg) | Tumor Regression Percentage |
| Lazertinib | 86.85% |
| Osimertinib | 7.24% |
Results from a preclinical study in H1975 tumor-bearing mice.[5]
Furthermore, Lazertinib has shown significant efficacy in brain metastasis models, a common site of disease progression in NSCLC patients.[6][7] Preclinical studies in mouse models with intracranial implantation of H1975 cells indicated that Lazertinib effectively crosses the blood-brain barrier and inhibits intracranial tumor growth.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical validation of Lazertinib's anti-tumor efficacy.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of Lazertinib required to inhibit the enzymatic activity of various EGFR mutants by 50% (IC50).
Methodology:
-
Reagents: Recombinant human EGFR proteins (wild-type and various mutant forms), ATP, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and the test compounds (Lazertinib, Osimertinib, Gefitinib).
-
Procedure:
-
The kinase reactions are typically performed in a 96- or 384-well plate format.
-
A reaction mixture containing the EGFR enzyme, substrate, and ATP in a kinase buffer is prepared.
-
Serial dilutions of the test compounds are added to the wells.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay
Objective: To assess the effect of Lazertinib on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Lines: Ba/F3 cells engineered to express various EGFR mutations, and human NSCLC cell lines such as H1975 (L858R/T790M), PC-9 (Exon 19 deletion), and H2073 (WT EGFR).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compounds (Lazertinib, Osimertinib, Gefitinib) or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay. Common methods include:
-
MTT/XTT assays: These colorimetric assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells.
-
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 or GI50 values are determined by plotting the percentage of cell viability against the drug concentration.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Lazertinib in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): Human NSCLC cells (e.g., H1975 or PC-9) are cultured, harvested, and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (e.g., 5 x 10⁶) are then subcutaneously injected into the flank of the mice.
-
Patient-Derived Xenograft (PDX): Tumor fragments from a patient's surgical resection or biopsy are directly implanted subcutaneously into the mice. PDX models are considered to better represent the heterogeneity of the original tumor.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Lazertinib and comparator drugs are administered orally at specified doses and schedules (e.g., once daily). The control group receives a vehicle solution.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) or tumor regression is calculated.
-
For intracranial models, tumor burden can be assessed using bioluminescence imaging or MRI, and survival is a key endpoint.
-
Signaling Pathway and Experimental Workflow
Lazertinib exerts its anti-tumor effect by inhibiting the EGFR signaling pathway, which is crucial for cancer cell proliferation, survival, and metastasis.
Caption: EGFR Signaling Pathway and Lazertinib's Mechanism of Action.
The preclinical evaluation of Lazertinib follows a structured workflow to establish its efficacy and safety profile before advancing to clinical trials.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Reproducibility of Lazertinib's Effects Across Diverse Non-Small Cell Lung Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its effects across various non-small cell lung cancer (NSCLC) cell lines. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate an objective assessment of Lazertinib's reproducibility and performance against other EGFR inhibitors.
Data Presentation: Comparative Efficacy of EGFR Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Lazertinib and other EGFR TKIs across a panel of NSCLC cell lines harboring different EGFR mutations. This data provides a quantitative comparison of the drugs' potency and selectivity.
Table 1: IC50/GI50 Values of Lazertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Lazertinib IC50 (nM) | Lazertinib GI50 (nM) |
| PC9 | Exon 19 Deletion | - | 5 |
| H1975 | L858R/T790M | - | 6 |
| H2073 | Wild-Type | - | 711 |
| Ba/F3 | Del19/T790M | 1.7 | - |
| Ba/F3 | L858R/T790M | 2 | - |
| Ba/F3 | Del19 | 5 | - |
| Ba/F3 | L858R | 20.6 | - |
| Ba/F3 | Wild-Type | 76 | - |
Table 2: Comparative IC50 Values of EGFR TKIs in NSCLC Cell Lines
| Cell Line | EGFR Mutation | Lazertinib (nM) | Osimertinib (nM) | Gefitinib (nM) | Erlotinib (nM) |
| PC-9 | Exon 19 del | - | - | 77.26[1] | 7[2] |
| H3255 | L858R | - | - | 3[3] | 12[2] |
| H1975 | L858R, T790M | - | 5[2] | >4000[1] | >10000[4] |
| HCC827 | Exon 19 del | - | - | 13.06[1] | - |
| A549 | Wild-Type | - | 3000[4] | 10000[4] | 10000[4] |
| LK2 | Wild-Type | - | 3000[4] | 10000[4] | 10000[4] |
Note: Dashes (-) indicate that specific data was not found in the searched literature for that particular combination.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate NSCLC cells (e.g., PC9, H1975) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of Lazertinib or other EGFR TKIs in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed NSCLC cells in a 6-well plate and treat with desired concentrations of Lazertinib for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold 1X PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[8]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[8] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[7]
Western Blot for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, indicating the inhibitory effect of Lazertinib.
-
Cell Lysis: Treat NSCLC cells with Lazertinib at various concentrations for a specified time (e.g., 2 hours). After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95-100°C.[1]
-
Gel Electrophoresis: Load the protein samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal, which is then normalized to the loading control.[1]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of Lazertinib's effects.
Caption: EGFR Signaling Pathway and Lazertinib's Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lazertinib: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Safety Operating Guide
Safe Disposal of Lazertinib Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Lazertinib mesylate, a potent tyrosine kinase inhibitor used in cancer research, is critical for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols minimizes the risk of exposure and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials.
This compound is classified as a cytotoxic agent, meaning it is toxic to living cells.[1] As such, all waste generated during its handling and use in a laboratory setting must be treated as hazardous waste. Disposal procedures are governed by local, state, and federal regulations, and it is imperative that all laboratory personnel be familiar with and adhere to these specific requirements.[2]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Disposable gloves (double gloving is recommended)
-
Safety goggles with side shields
-
A lab coat or gown
-
A suitable respirator if handling the powder outside of a certified chemical fume hood or biological safety cabinet.
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of airborne particles.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is contingent on the nature of the waste material. It is crucial to segregate waste streams to ensure they are handled and treated correctly.
1. Unused or Expired this compound (Bulk Powder)
-
Do not dispose of solid this compound in the regular trash or pour it down the drain.
-
The pure, unused, or expired product is considered a hazardous chemical waste.
-
It must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Store the sealed container in a designated, secure area until it is collected by a licensed hazardous waste disposal contractor.
2. Contaminated Labware and Materials (Non-Sharps)
This category includes items such as pipette tips, centrifuge tubes, well plates, and disposable bench liners that have come into direct contact with this compound.
-
These materials are considered "trace" cytotoxic waste.
-
Place all contaminated non-sharp items into a designated cytotoxic waste container. These are often color-coded (e.g., yellow with a purple lid or red) and should be clearly labeled with the cytotoxic symbol.[1][3]
-
Do not mix this waste with regular laboratory trash or biohazardous waste.
-
Once the container is full, it should be securely sealed and stored in the designated hazardous waste accumulation area for pickup by a certified waste handler.
3. Contaminated Sharps
Needles, syringes, and other sharp objects contaminated with this compound pose a dual risk of chemical exposure and physical injury.
-
All contaminated sharps must be immediately placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.[4]
-
This container should be clearly labeled as "Cytotoxic Sharps Waste."[4]
-
Never attempt to recap, bend, or break needles.
-
When the sharps container is three-quarters full, it must be sealed and prepared for disposal by a licensed medical or hazardous waste company.
4. Contaminated Personal Protective Equipment (PPE)
Gloves, gowns, and other disposable PPE worn while handling this compound are considered contaminated waste.
-
Carefully remove all PPE to avoid skin contact.
-
Dispose of contaminated PPE in the designated cytotoxic waste container along with other contaminated non-sharp materials.[4]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate the immediate area and alert others.
-
If you have been exposed, follow the first aid instructions in the Safety Data Sheet (SDS) and seek medical attention.
-
For small spills, trained personnel wearing appropriate PPE should use a chemotherapy spill kit to clean the area.
-
Absorb liquids with a suitable absorbent material and decontaminate the area as recommended by your institution's safety protocols.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste in the designated hazardous waste container.
Summary of Disposal Guidelines
The following table summarizes the key disposal information for different types of this compound waste.
| Waste Type | Container Requirement | Disposal Method |
| Unused/Expired this compound | Labeled, sealed hazardous chemical waste container | Collection by a licensed hazardous waste contractor |
| Contaminated Labware (Non-Sharps) | Color-coded, labeled cytotoxic waste container | Incineration or other approved cytotoxic waste treatment |
| Contaminated Sharps | Puncture-resistant, labeled cytotoxic sharps container | Collection by a licensed medical/hazardous waste contractor |
| Contaminated PPE | Color-coded, labeled cytotoxic waste container | Incineration or other approved cytotoxic waste treatment |
| Spill Cleanup Materials | Color-coded, labeled cytotoxic waste container | Incineration or other approved cytotoxic waste treatment |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound and associated waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
